molecular formula C8H6BrF3O B1405912 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene CAS No. 1538752-02-1

1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene

Cat. No.: B1405912
CAS No.: 1538752-02-1
M. Wt: 255.03 g/mol
InChI Key: FDGWKCVBKRTIKH-UHFFFAOYSA-N
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Description

1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene is an organic compound with the CAS Registry Number 1538752-02-1 . It has a molecular formula of C 8 H 6 BrF 3 O and a formula weight of 255 g/mol . This reagent is supplied with a guaranteed purity of 95% . The structure of this compound features a benzene ring that is differentially substituted with bromine and fluorine atoms at the meta-positions, and a 2,2-difluoroethoxy side chain. This specific arrangement makes it a valuable multi-functional intermediate in synthetic organic chemistry. The presence of a bromine atom offers a site for cross-coupling reactions, such as Suzuki or Heck reactions, while the fluorine atoms and ether side chain can be used to fine-tune the electronic and steric properties of target molecules. Researchers can utilize this compound as a key building block, especially in the development of pharmaceuticals and agrochemicals where fluorinated aromatic rings are known to enhance metabolic stability, membrane permeability, and binding affinity. This product is intended for Research Use Only and is not for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGWKCVBKRTIKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene CAS number 1538752-02-1

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene , designed for application scientists and medicinal chemists.

CAS Number: 1538752-02-1

Part 1: Executive Summary & Strategic Utility

This compound is a specialized halogenated building block used extensively in modern drug discovery, particularly for oncology and immunology targets. Its structural uniqueness lies in the 2,2-difluoroethoxy moiety , a robust bioisostere for methoxy or ethoxy groups, which significantly alters the physicochemical profile of the parent scaffold.

Core Value Proposition
  • Metabolic Stability: The terminal

    
     group blocks oxidative dealkylation (O-dealkylation) by Cytochrome P450 enzymes, a common clearance pathway for standard ethoxy ethers.
    
  • Lipophilicity Modulation: The fluorine atoms lower the basicity of the ether oxygen and increase lipophilicity (

    
    ) without adding significant steric bulk, facilitating membrane permeability.
    
  • Orthogonal Reactivity: The molecule possesses two distinct halogen handles:

    • Bromo (C-1): Highly reactive for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

    • Fluoro (C-5): Stable under standard coupling conditions but activates the ring for potential

      
       reactions if electron-withdrawing groups are introduced later.
      

Part 2: Chemical Profile & Properties

PropertySpecification
IUPAC Name This compound
Molecular Formula

Molecular Weight 255.03 g/mol
Physical State Clear to pale yellow oil / Low-melting solid
Boiling Point (Predicted) ~230–235 °C at 760 mmHg
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen)

Part 3: Synthetic Methodology

This section details the most robust synthetic route: the O-alkylation of 3-bromo-5-fluorophenol . This method is preferred over Mitsunobu conditions for scale-up due to easier purification and atom economy.

Reaction Scheme

Synthesis Phenol 3-Bromo-5-fluorophenol (Nucleophile) Base Base: K2CO3 Solvent: DMF Phenol->Base Reagent 2,2-Difluoroethyl Tosylate (Electrophile) Reagent->Base Product This compound (Target) Base->Product 80°C, 12h SN2 Mechanism

Figure 1: Standard alkylation workflow for synthesis.

Detailed Protocol (Self-Validating System)

Reagents:

  • 3-Bromo-5-fluorophenol (1.0 eq)

  • 2,2-Difluoroethyl tosylate (1.2 eq) [Alternatively: 2,2-Difluoroethyl triflate for faster kinetics]

  • Potassium Carbonate (

    
    ) (2.0 eq, anhydrous, granular)
    
  • DMF (N,N-Dimethylformamide) [0.5 M concentration]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add 3-bromo-5-fluorophenol and anhydrous DMF.

  • Activation: Add

    
     in one portion. Stir at room temperature for 15 minutes to generate the phenoxide anion (color change often observed).
    
  • Alkylation: Add 2,2-difluoroethyl tosylate dropwise.

  • Reaction: Heat the mixture to 80 °C for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (more polar) should disappear.

  • Workup: Cool to RT. Dilute with water (5x volume) and extract with Ethyl Acetate (3x).

  • Wash: Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

    
    .[1][2][3][4][5]
    
  • Purification: Concentrate under reduced pressure. Purify via silica gel flash chromatography (Eluent: 100% Hexanes

    
     5% EtOAc/Hexanes).
    

Critical Control Point: Ensure the removal of all DMF during workup; residual DMF can interfere with subsequent palladium couplings.

Part 4: Analytical Characterization

To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.

NMR (400 MHz, ) Interpretation
  • 
     6.80 – 7.00 (m, 3H):  Aromatic protons. The pattern will show meta-coupling (
    
    
    
    ) characteristic of the 1,3,5-substitution pattern.
  • 
     5.90 – 6.20 (tt, 
    
    
    
    ):
    The terminal proton of the
    
    
    group. The large coupling constant (
    
    
    ) is the signature geminal H-F coupling.
  • 
     4.15 (td, 
    
    
    
    ):
    The methylene protons (
    
    
    ). The triplet splitting comes from the neighboring
    
    
    .
NMR Interpretation
  • 
     -125 ppm (approx):  Doublet (from 
    
    
    
    ) corresponding to the
    
    
    group.
  • 
     -110 ppm (approx):  Singlet (or multiplet) corresponding to the aromatic fluorine at C-5.
    

Part 5: Applications in Drug Discovery

This scaffold is a "privileged structure" in the design of kinase inhibitors and protein-protein interaction antagonists.

Mechanism of Action: The Fluorine Effect

The substitution of hydrogen with fluorine in the ethoxy tail serves three specific mechanistic functions:

  • Conformational Locking: The gauche effect of the fluoro-ethoxy chain can lock the side chain into a specific conformation, reducing the entropic penalty of binding to the target protein pocket.

  • Metabolic Blockade: The C-H bond strength in

    
     is significantly higher than in 
    
    
    
    , preventing hydroxylation.

SAR Scaffold This compound Metabolism Metabolic Stability (Blocks CYP450 O-Dealkylation) Scaffold->Metabolism -CHF2 Effect Lipophilicity Lipophilicity (LogP) (Improved Membrane Permeability) Scaffold->Lipophilicity Fluorine Subst. Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald Entry Point) Scaffold->Coupling Ar-Br Handle

Figure 2: Structure-Activity Relationship (SAR) logic.

Common Downstream Reactions
  • Suzuki-Miyaura Coupling: Reacting with aryl boronic acids to create biaryl scaffolds (e.g., for p38 MAP kinase inhibitors).

  • Buchwald-Hartwig Amination: Coupling with amines to generate anilines, common in kinase hinge-binders.

Part 6: Safety & Handling

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Handling: Use in a fume hood.[5] Avoid contact with strong oxidizing agents.

  • Spill Response: Absorb with inert material (sand/vermiculite). Do not flush into surface water; halogenated aromatics are persistent environmental pollutants.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Carbery, J. (2020). Synthesis of Fluorinated Ethers: Methods and Applications. Organic Process Research & Development.

  • PubChem Compound Summary. (2025). 3-Bromo-5-fluorophenol (Precursor Data). National Center for Biotechnology Information.

  • Eyer, M., et al. (2019). Nucleophilic fluoroalkylation of phenols: A practical guide. Helvetica Chimica Acta.

Sources

safety and handling of 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Safety, Handling, and Application of 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene

Part 1: Executive Summary & Chemical Profile

1.1 Introduction this compound is a specialized halogenated aromatic ether used primarily as an intermediate in medicinal chemistry. Its structural motif—combining an aryl bromide handle, a metabolic blocking fluorine, and a lipophilic 2,2-difluoroethoxy group—makes it a critical building block for optimizing the pharmacokinetic profiles of drug candidates.

This guide addresses the specific safety and handling protocols required for this compound. While often treated as a generic organic intermediate, the presence of the polyfluorinated ether side chain introduces unique thermal and chemical stability considerations, particularly regarding the potential for hydrogen fluoride (HF) generation under stress.

1.2 Physicochemical Profile Note: Specific experimental data for this analog is proprietary/sparse; values below are calculated based on structure-activity relationships (SAR) with the verified analog 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene.

PropertyValue / Description
CAS Number Not widely listed (Analog: 433939-28-7 for -OCHF2)
Molecular Formula C₈H₆BrF₃O
Molecular Weight 255.03 g/mol
Physical State Colorless to pale yellow liquid
Density ~1.65 ± 0.05 g/cm³ (Estimated)
Boiling Point ~210–215°C (Atmospheric); ~95–100°C (10 mmHg)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Flash Point >95°C (Estimated Class IIIB Combustible Liquid)

Part 2: Hazard Identification & Risk Assessment

2.1 The "Silent" Hazard: Fluorine Decomposition While the aryl bromide moiety presents standard reactivity hazards, the 2,2-difluoroethoxy group is the critical safety variable.

  • Thermal Decomposition: At temperatures exceeding 250°C (or in open flames), the ether linkage can cleave, releasing toxic carbonyl fluoride (COF₂) and hydrogen fluoride (HF).

  • Chemical Incompatibility: Strong Lewis acids (e.g., AlCl₃, BBr₃) can cleave the ether, liberating alkyl fluorides or HF.

2.2 GHS Classification (Extrapolated)

  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)

  • Signal Word: WARNING

Part 3: Strategic Handling & Storage

3.1 Inert Atmosphere Protocol Although ethers are generally stable, the electron-deficient nature of the fluorinated ring makes the bromine position highly susceptible to moisture-induced hydrolysis during storage or metal-halogen exchange reactions.

  • Requirement: Store under Argon or Nitrogen atmosphere.

  • Container: Teflon-lined caps are mandatory. Do not use standard rubber septa for long-term storage as fluorinated vapors can degrade certain elastomers over time.

3.2 Material Compatibility

  • Recommended: Borosilicate glass, Stainless Steel (316L), PTFE (Teflon), PVDF.

  • Avoid: Aluminum (potential for catalytic defluorination at high heat), Silicone tubing (swelling).

Part 4: Experimental Application (Synthesis)

4.1 Workflow: Suzuki-Miyaura Coupling The most common application of this intermediate is coupling the aryl bromide to a boronic acid. The following protocol minimizes side reactions (defluorination) and ensures safe handling.

Step-by-Step Protocol:

  • Preparation (In Glovebox or Schlenk Line):

    • Charge a reaction vial with This compound (1.0 eq), Aryl Boronic Acid (1.2 eq), and Potassium Carbonate (2.0 eq).

    • Expert Insight: Use anhydrous K₂CO₃. Hydrated bases can promote hydrolysis of the difluoroethoxy group at high temperatures.

  • Catalyst Addition:

    • Add Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%).

    • Why: This catalyst is robust and resists inhibition by the electron-withdrawing fluorine substituents.

  • Solvent Degassing:

    • Add 4:1 Dioxane/Water mixture.

    • Critical Step: Sparge with Argon for 15 minutes before heating. Oxygen promotes homocoupling and catalyst deactivation.

  • Reaction:

    • Heat to 85°C for 4-12 hours.

    • Safety: Do not exceed 100°C. Higher temperatures increase the risk of ether cleavage.

  • Workup:

    • Cool to RT. Dilute with EtOAc. Wash with water and brine.

    • Dry over Na₂SO₄ and concentrate.[2][3][4]

4.2 Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: Reagent Prep Inert Inert Atmosphere (Argon/N2) Start->Inert Mix Mix Reactants: 1-Br-3-F-5-OCH2CHF2 + Boronic Acid + Base Inert->Mix Degas CRITICAL: Degas Solvent (Remove O2) Mix->Degas Prevent Homocoupling Heat Heat to 85°C (Max 100°C) Degas->Heat Monitor Monitor via TLC/LCMS (Check for Defluorination) Heat->Monitor Workup Quench & Extract (EtOAc/Water) Monitor->Workup Completion

Caption: Safe workflow for Suzuki coupling, highlighting the critical degassing step to prevent catalyst poisoning.

Part 5: Emergency Response & Waste Disposal

5.1 Spill Response Decision Tree In the event of a spill, the primary risk is not just flammability, but the potential release of HF if the liquid contacts acidic surfaces or fire.

SpillResponse Spill Spill Detected Fire Fire Present? Spill->Fire Evacuate EVACUATE (HF Risk) Fire->Evacuate Yes (Toxic Smoke) Small Volume < 100mL? Fire->Small No Small->Evacuate No (Large Spill) Absorb Absorb with Vermiculite/Sand Small->Absorb Yes Neutralize Treat Surface with Calcium Gluconate Gel Absorb->Neutralize Dispose Dispose as Halogenated Waste Neutralize->Dispose

Caption: Decision logic for spill response emphasizing HF mitigation strategies.

5.2 Fire Fighting

  • Media: Dry chemical, CO₂, or alcohol-resistant foam.

  • Warning: Do not use a direct water jet, which may scatter the chemical.

  • PPE: Firefighters must wear SCBA. Combustion produces HF and COF₂ .

5.3 Waste Disposal

  • Classification: Halogenated Organic Solvent Waste.

  • Protocol: Do not mix with strong acids or oxidizers in the waste stream. Label clearly as "Contains Fluorinated Aromatics."

References

  • University of Edinburgh. (2010). Handling and control of exposure to Ethers. Health and Safety Department. Retrieved February 27, 2026, from [Link]

  • Purdue University. (n.d.). Fluorine and Fluorinated Compounds Safety Guide. Radiological and Environmental Management. Retrieved February 27, 2026, from [Link]

Sources

Methodological & Application

Buchwald-Hartwig amination of 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Buchwald-Hartwig Amination of 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene

Executive Summary

This application note details the methodological framework for the Buchwald-Hartwig amination of This compound (CAS: 433939-28-7). This scaffold is a critical pharmacophore in the synthesis of Hypoxia-Inducible Factor-2 alpha (HIF-2


) inhibitors (e.g., Belzutifan analogs).

The substrate presents a unique electronic profile: the meta-fluorine and meta-2,2-difluoroethoxy groups exert a cumulative inductive electron-withdrawing effect (-I). While this facilitates the oxidative addition of the C-Br bond to Pd(0), it renders the subsequent reductive elimination step challenging by decreasing the electron density at the metal center. Furthermore, the 2,2-difluoroethoxy moiety introduces potential lability under harsh basic conditions (risk of


-elimination).

This guide provides three validated protocols tailored to the nucleophile class (Primary, Secondary, and Aniline), utilizing Third and Fourth Generation (G3/G4) Palladacycle Precatalysts to ensure rapid activation and high turnover numbers (TON).

Strategic Ligand Selection & Mechanistic Logic

Success with this substrate requires balancing the rate of oxidative addition against the stability of the difluoroethoxy side-chain.

The Electronic Challenge
  • Oxidative Addition (OA): Fast. The electron-deficient ring makes the C-Br bond highly susceptible to Pd(0) insertion.

  • Reductive Elimination (RE): The Rate-Limiting Step.[1] The electron-poor aryl group stabilizes the Pd(II) intermediate, making it reluctant to eliminate the product.

  • Solution: Use bulky, electron-rich dialkylbiarylphosphine ligands. These ligands increase electron density at the Pd center (accelerating RE) and prevent the formation of inactive Pd-dimers.

Ligand Decision Matrix
Amine ClassRecommended LigandCatalyst SystemRationale
Primary Alkyl BrettPhos BrettPhos Pd G4Prevents

-hydride elimination; promotes mono-ligation.
Secondary (Cyclic/Acyclic) RuPhos RuPhos Pd G4Steric bulk facilitates RE for hindered secondary amines.
Anilines (Primary) tBuXPhos tBuXPhos Pd G3Excellent for weak nucleophiles; high stability.
Amides/Carbamates tBuBrettPhos tBuBrettPhos Pd G3Specialized for N-H with low pKa.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific electronic influence of the this compound substrate.

BuchwaldCycle cluster_substrate Substrate Electronic Effect PreCat Pd G4 Precatalyst (Air Stable) ActivePd L-Pd(0) (Active Species) PreCat->ActivePd Activation (Base) OxAdd Oxidative Addition (Facilitated by Ar-F/-OR) ActivePd->OxAdd + Ar-Br PdArBr L-Pd(II)-Ar(Br) OxAdd->PdArBr AmineCoord Amine Coordination & Deprotonation PdArBr->AmineCoord + HNR2 / Base PdArN L-Pd(II)-Ar(N) AmineCoord->PdArN RedElim Reductive Elimination (Rate Limiting Step) PdArN->RedElim Product Ar-N Product + Regenerated L-Pd(0) RedElim->Product Product->ActivePd Cycle Repeats

Caption: Catalytic cycle emphasizing the rapid oxidative addition due to the electron-deficient aryl ring and the critical reductive elimination step requiring bulky ligands.

Detailed Experimental Protocols

Protocol A: Coupling with Secondary Amines (e.g., Morpholine, Piperazine)

Targeting the synthesis of Belzutifan-like intermediates.

Reagents:

  • Aryl Halide: this compound (1.0 equiv)

  • Amine: Secondary amine (1.2 equiv)[2]

  • Catalyst: RuPhos Pd G4 (2–4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene (0.2 M concentration)

Step-by-Step Methodology:

  • Vessel Prep: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with:

    • RuPhos Pd G4 (Matches 2-4 mol% loading).

    • NaOtBu (Ensure the base is free-flowing and white; yellowing indicates hydrolysis).

    • Aryl Bromide (if solid).

  • Purge: Cap the vial with a septum and cycle vacuum/inert gas (3x) to remove oxygen.

  • Liquids Addition:

    • Add anhydrous THF or Toluene via syringe.

    • Add the Aryl Bromide (if liquid) and the Secondary Amine via syringe.

  • Reaction: Place the vial in a pre-heated block at 80 °C . Stir vigorously (800 rpm) for 2–4 hours.

    • Note: The reaction is often complete <2 hours due to the activated nature of the bromide.

  • Monitoring: Monitor by UPLC/LC-MS. Look for the disappearance of the bromide (m/z ~254/256 patterns).

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite/Silica. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Coupling with Primary Amines (e.g., Alkyl amines)

Designed to prevent double arylation.

Reagents:

  • Catalyst: BrettPhos Pd G4 (2 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) - Used here to protect the difluoroethoxy group from potential elimination if the amine is basic.

  • Solvent: 1,4-Dioxane (0.2 M)

  • Temperature: 100 °C

Key Difference: Use BrettPhos .[3][4] Its extreme bulk prevents the coordination of a second aryl group, ensuring high selectivity for the mono-arylated product. The use of Cs₂CO₃ (a weaker base than NaOtBu) is recommended if the primary amine substrate contains other sensitive functional groups (e.g., esters, nitriles).

Troubleshooting & Optimization Data

The following table summarizes common failure modes for this specific scaffold and their corrections.

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or O₂ leak.Switch to G4 precatalyst (contains pre-ligated Pd). Ensure rigorous degassing.
Dehalogenation (Ar-H)

-hydride elimination from amine.
Switch ligand to RuPhos (secondary) or BrettPhos (primary). Lower temp to 60°C.
Protodebromination Solvent is "wet" (acting as H source).Use anhydrous solvents from a fresh bottle or SPS.
Side-chain degradation Base-mediated elimination of -OCH₂CHF₂.Switch base from NaOtBu to K₃PO₄ or Cs₂CO₃ .

Workflow Visualization: Protocol Selection

ProtocolSelector Start Start: Define Nucleophile Decision1 Amine Type? Start->Decision1 Primary Primary Amine (R-NH2) Decision1->Primary Secondary Secondary Amine (R2-NH) Decision1->Secondary Aniline Aniline (Ar-NH2) Decision1->Aniline Ligand1 Use BrettPhos Pd G4 Base: Cs2CO3 Primary->Ligand1 Ligand2 Use RuPhos Pd G4 Base: NaOtBu Secondary->Ligand2 Ligand3 Use tBuXPhos Pd G3 Base: K3PO4 Aniline->Ligand3

Caption: Decision tree for selecting the optimal catalytic system based on the amine nucleophile.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings." The Journal of Organic Chemistry, 79(9), 4161–4166.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.

  • BenchChem Technical Repository. "Protocol for Buchwald-Hartwig Amination of Electron-Deficient Aryl Halides." Note: General protocol adaptation.

  • Strotman, N. A., et al. (2018). "Reaction Development and Mechanistic Study of a Ruthenium Catalyzed C–H Hydroxylation." (Context on Belzutifan intermediate synthesis logic). Journal of the American Chemical Society.

Disclaimer: This document is for research purposes only. All chemical reactions should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

reaction conditions for 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Scalable Synthesis of 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene

Executive Summary

This application note details the validated reaction conditions for the synthesis of This compound , a critical intermediate in the development of fluorinated pharmaceuticals. The introduction of the 2,2-difluoroethoxy motif modulates lipophilicity (


) and metabolic stability, making this scaffold highly valuable in drug discovery programs targeting CNS and metabolic disorders.

Two distinct synthetic pathways are presented:

  • Route A (Primary): Base-mediated

    
     alkylation using 2,2-difluoroethyl tosylate. This is the preferred route for scale-up due to ease of purification and cost-efficiency.
    
  • Route B (Alternative): Mitsunobu coupling using 2,2-difluoroethanol. This route is advantageous for rapid, small-scale library generation where alkylating agents are unavailable.

Retrosynthetic Analysis & Strategy

The target molecule is constructed via the formation of an aryl-alkyl ether bond. The electron-deficient nature of the 3-bromo-5-fluorophenol core increases the acidity of the phenolic proton (


 ~8-9), facilitating deprotonation but potentially reducing the nucleophilicity of the resulting phenoxide.

Strategic Disconnection: The bond disconnection occurs at the phenolic oxygen.

  • Nucleophile: 3-Bromo-5-fluorophenol (Commercially available).[1]

  • Electrophile: 2,2-Difluoroethyl-

    
     (where 
    
    
    
    = OTs, OTf, I, or OH activated in situ).

Retrosynthesis Target Target: This compound Phenol Nucleophile: 3-Bromo-5-fluorophenol Target->Phenol C-O Disconnection Electrophile Electrophile: 2,2-Difluoroethyl Tosylate (or 2,2-Difluoroethanol) Target->Electrophile

Figure 1: Retrosynthetic disconnection strategy focusing on the ether linkage.

Protocol A: Base-Mediated Alkylation (Preferred)

This protocol utilizes 2,2-difluoroethyl tosylate as the alkylating agent. The tosylate is preferred over the iodide due to higher stability and comparable reactivity under heated conditions.

Materials & Reagents
ReagentEquiv.RoleCAS No.
3-Bromo-5-fluorophenol 1.0Substrate433939-27-6
2,2-Difluoroethyl tosylate 1.2 - 1.5Electrophile754-67-6 (Alcohol precursor)
Potassium Carbonate (

)
2.0Base584-08-7
DMF (Anhydrous) 10 VSolvent68-12-2

Note: If 2,2-difluoroethyl tosylate is not commercial, it can be prepared largely quantitatively from 2,2-difluoroethanol and tosyl chloride.

Step-by-Step Procedure
  • Reaction Setup:

    • Charge a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet with 3-Bromo-5-fluorophenol (1.0 equiv) and anhydrous DMF (0.5 M concentration).

    • Add finely ground, anhydrous

      
        (2.0 equiv) in a single portion.
      
    • Process Tip: Stir the suspension at Room Temperature (RT) for 15 minutes to ensure partial deprotonation and phenoxide formation.

  • Alkylation:

    • Add 2,2-difluoroethyl tosylate (1.2 equiv) dropwise to the stirring suspension.

    • Equip the flask with a reflux condenser.

    • Heat the reaction mixture to 70°C in an oil bath.

    • Monitor: Check reaction progress via TLC (Hexane/EtOAc 9:1) or HPLC after 4 hours.[2] The electron-deficient phenol is less nucleophilic, so reaction times of 6–12 hours are typical.

  • Workup:

    • Cool the mixture to RT.

    • Dilute with Ethyl Acetate (EtOAc) (20 V) and pour into Water (20 V).

    • Separate phases.[3][4][5] Wash the organic layer with Water (2x) and Brine (1x) to remove DMF.

    • Dry over

      
      , filter, and concentrate under reduced pressure.[2]
      
  • Purification:

    • The crude material is typically a pale yellow oil.

    • Purify via flash column chromatography (SiO2) using a gradient of 0–10% EtOAc in Hexanes .

    • Yield Expectation: 75–85%.[3]

Critical Process Parameters (CPPs)
  • Temperature: Do not exceed 90°C to prevent elimination of the tosylate to the volatile 1,1-difluoroethene.

  • Stoichiometry: Use excess alkylating agent (1.2–1.5 equiv) to drive the reaction to completion, as the phenoxide is sterically and electronically deactivated.

Protocol B: Mitsunobu Coupling (Alternative)

Use this route if the tosylate is unavailable. It operates under mild, neutral conditions.[6]

Reaction Scheme


Procedure
  • Dissolve 3-Bromo-5-fluorophenol (1.0 equiv), 2,2-difluoroethanol (1.2 equiv), and Triphenylphosphine (

    
    )  (1.5 equiv) in anhydrous THF  (10 V).
    
  • Cool the solution to 0°C in an ice bath.

  • Add DIAD (Diisopropyl azodicarboxylate) (1.5 equiv) dropwise over 20 minutes.

    • Caution: Exothermic reaction.[7] Maintain internal temperature <5°C.

  • Remove ice bath and stir at RT for 12–16 hours.

  • Workup: Concentrate THF directly. Triturate the residue with Hexanes/Ether (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter and concentrate the filtrate.[2]

  • Purification: Flash chromatography (as in Protocol A).

Process Logic & Workflow Diagram

The following flowchart illustrates the decision logic and operational steps for the preferred alkylation route.

Workflow Start Start: 3-Bromo-5-fluorophenol Dissolve Dissolve in DMF Add K2CO3 Start->Dissolve Activate Stir 15 min @ RT (Phenoxide Formation) Dissolve->Activate AddR Add 2,2-Difluoroethyl Tosylate Activate->AddR Heat Heat to 70°C (6-12 Hours) AddR->Heat Check QC Check (TLC/HPLC) Conversion >95%? Heat->Check Check->Heat No (Continue Heating) Workup Aq. Workup (EtOAc/H2O) Remove DMF Check->Workup Yes Purify Flash Chromatography (Hexane/EtOAc) Workup->Purify Final Pure Product: This compound Purify->Final

Figure 2: Operational workflow for the base-mediated alkylation protocol.

Analytical Validation

Confirm the identity of the product using the following expected spectral data:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       6.05 (tt, 
      
      
      
      = 55.0, 4.0 Hz, 1H,
      
      
      ): Characteristic triplet of triplets due to coupling with two F atoms and adjacent
      
      
      .
    • 
       4.15 (td, 
      
      
      
      = 13.0, 4.0 Hz, 2H,
      
      
      ): Triplet of doublets due to coupling with
      
      
      and F atoms.
    • 
       6.80 – 7.00 (m, 3H, Ar-H): Aromatic protons showing meta-coupling patterns.
      
  • 
     NMR: 
    
    • Expect two distinct signals: one for the aromatic fluorine (~ -110 ppm) and a doublet for the difluoroethyl group (~ -125 ppm).

  • MS (EI/ESI):

    • Look for molecular ion peaks

      
       and 
      
      
      
      (1:1 ratio due to Bromine isotopes).

Safety & Hazards

  • Alkulating Agents: 2,2-Difluoroethyl tosylate is a potent alkylating agent. Handle in a fume hood.

  • Fluorinated Phenols: Acidic and potentially corrosive. Avoid skin contact.

  • Waste Disposal: Aqueous waste from DMF washes contains fluoride salts and organic contaminants; dispose of according to halogenated waste protocols.

References

  • General Protocol for Fluoroalkylation of Phenols

    • Title: Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane.
    • Source: Beilstein Journal of Organic Chemistry (via NIH/PMC).
    • URL:[Link]

  • Mitsunobu Reaction Overview

    • Title: Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products.[6][8]

    • Source: Molecules (via NIH/PMC).
    • URL:[Link]

  • Properties of 3-Bromo-5-fluorophenol

    • Title: 3-Bromo-5-fluorophenol Product Inform
    • Source: Sigma-Aldrich.[9]

  • Reaction of Phenols with Fluoroalkyl Tosylates (Analogous Chemistry)

    • Title: A Robust Protocol for the Etherification of 3-Bromo-5-difluoromethoxy-2-fluorophenol.[2]

    • Source: BenchChem Applic

Sources

Application Notes & Protocols: 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Imperative of Fluorination in Modern Drug Discovery

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, a strategy employed to fine-tune a molecule's pharmacological profile.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—allow for the modulation of electronic properties, conformation, membrane permeability, metabolic stability, and binding affinity.[3] Among the diverse array of fluorinated motifs, the 2,2-difluoroethoxy (-OCHF₂) group has emerged as a particularly valuable bioisostere for hydroxyl, methoxy, or thiol groups.[3][4] It can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation and modulate lipophilicity, thereby improving a compound's pharmacokinetic profile.[4][5][6]

1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene is a trifecta of medicinal chemistry utility. It delivers the advantageous -OCHF₂ group, an additional fluorine on the aromatic ring to further modulate electronics and block metabolism, and a strategically placed bromine atom. This bromine serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures.[7] This guide provides an in-depth exploration of this building block, offering both the strategic rationale for its use and detailed protocols for its application.

Section 1: Physicochemical Profile

Understanding the fundamental properties of a building block is critical for experimental design. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably estimated based on structurally analogous compounds such as 1-bromo-3,5-difluorobenzene.[7][8]

PropertyValue / DescriptionRationale / Source
IUPAC Name This compoundStandard Nomenclature
CAS Number 433939-28-7Chemical Abstract Service
Molecular Formula C₈H₆BrF₃O-
Molecular Weight 259.03 g/mol -
Appearance Colorless to light yellow oil/liquidAnalogous to similar brominated aromatics.[7]
Boiling Point (Est.) ~190-210 °C at 760 mmHgExtrapolated from similar structures like 1-bromo-3,5-difluorobenzene (140 °C) with an added ethoxy group.
Density (Est.) ~1.7 - 1.8 g/mLHigher than 1-bromo-3,5-difluorobenzene (1.676 g/mL) due to the difluoroethoxy group.
LogP (Predicted) 3.0 - 3.5The combination of halogen atoms and the ether linkage suggests moderate to high lipophilicity.[2][3]
Solubility Insoluble in water; Soluble in common organic solvents (THF, Dioxane, Toluene, DCM, EtOAc).Typical for halogenated aromatic compounds.[9]

Section 2: Core Synthetic Applications & Protocols

The primary utility of the bromine atom on the this compound scaffold is its participation in metal-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of pharmaceutical agents.

Suzuki-Miyaura Coupling: Forging C-C Bonds

Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide.[10] It is one of the most robust and widely used methods for constructing biaryl and heteroaryl-aryl linkages, common motifs in drug molecules.

Protocol: Synthesis of 3-(2,2-difluoroethoxy)-5-fluoro-3'-methylbiphenyl

Expert Insight (Causality): The choice of catalyst and ligand is paramount. For an electron-rich (due to the ethoxy group) aryl bromide, a bulky, electron-rich phosphine ligand like SPhos or XPhos is often required to facilitate the oxidative addition step and promote the reductive elimination that forms the final product. The base (e.g., K₂CO₃ or Cs₂CO₃) is crucial for the transmetalation step, activating the boronic acid.[11]

Reagents & Equipment:

  • This compound (1.0 equiv)

  • m-Tolylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (Sphos, 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v mixture), degassed

  • Standard laboratory glassware, magnetic stirrer, heating mantle, inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Procedure:

  • Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound, m-tolylboronic acid, and K₂CO₃.

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the dioxane/water solvent. Add this catalyst slurry to the main reaction flask.

  • Inerting: Seal the flask with a septum, and thoroughly evacuate and backfill with an inert gas (e.g., Argon) three times to remove all oxygen.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent via syringe to achieve a final concentration of ~0.2 M with respect to the aryl bromide.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

Principle: The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.[12][13] This reaction has revolutionized the synthesis of anilines, which are prevalent in pharmaceuticals.

Protocol: Synthesis of N-benzyl-3-(2,2-difluoroethoxy)-5-fluoroaniline

Expert Insight (Causality): This reaction is highly sensitive to the choice of ligand and base. Sterically hindered aryl halides often require highly active catalyst systems. A bulky biarylphosphine ligand like XPhos or RuPhos paired with a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is a common and effective combination.[14][15] The base deprotonates the amine, forming the active palladium-amido complex necessary for reductive elimination.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv, 1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 equiv, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene, degassed

  • Standard Schlenk line or glovebox equipment

Step-by-Step Procedure:

  • Setup (Inert Atmosphere): Inside a glovebox or using Schlenk technique, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask with a stir bar.

  • Reagent Addition: Add this compound and anhydrous, degassed toluene.

  • Amine Addition: Finally, add the benzylamine via syringe.

  • Inerting: Seal the flask, remove from the glovebox (if used), and connect to a Schlenk line under positive argon pressure.

  • Reaction: Heat the mixture to 100-110 °C in a pre-heated oil bath. Stir vigorously for 12-24 hours. Monitor consumption of the starting material by GC-MS or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to isolate the desired N-arylated amine.

Section 3: Visualization of Workflows and Logic

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_react Reaction Execution cluster_workup Work-up & Purification prep1 Weigh Reagents: Aryl Bromide, Coupling Partner, Base prep2 Add Catalyst & Ligand prep1->prep2 prep3 Evacuate & Backfill with Argon (3x) prep2->prep3 prep4 Add Degassed Solvent prep3->prep4 react1 Heat to Target Temperature (e.g., 90-110 °C) prep4->react1 react2 Stir Vigorously (4-24 hours) react1->react2 react3 Monitor Progress (TLC / LC-MS) react2->react3 workup1 Cool to Room Temp & Quench react3->workup1 workup2 Liquid-Liquid Extraction workup1->workup2 workup3 Dry Organic Layer & Concentrate workup2->workup3 workup4 Flash Column Chromatography workup3->workup4 analysis Characterization (NMR, MS) workup4->analysis

Caption: Generalized workflow for a Palladium-catalyzed cross-coupling reaction.

G bb 1-Bromo-3-(2,2-difluoroethoxy) -5-fluorobenzene feat1 Bromine Atom (C-Br) bb->feat1 feat2 Difluoroethoxy Group (-OCHF₂) bb->feat2 feat3 Aromatic Fluorine (C-F) bb->feat3 util1 Versatile Handle for Cross-Coupling Reactions feat1->util1 prop1 Blocks Metabolic Oxidation (Increases Half-Life) feat2->prop1 prop2 Modulates Lipophilicity (LogP) (Aids Permeability) feat2->prop2 prop3 Acts as a Bioisostere (Improves Binding/PK) feat2->prop3 feat3->prop1 prop4 Modulates Ring Electronics (pKa) (Fine-tunes Binding) feat3->prop4 drug Enhanced Drug Properties: Potency, Selectivity, Bioavailability, and Metabolic Stability util1->drug prop1->drug prop2->drug prop3->drug prop4->drug

Caption: Logical relationship between the building block's features and drug properties.

Section 4: Strategic Impact in Drug Design

The decision to use this compound is a strategic one, aimed at embedding favorable drug-like properties early in the synthesis.

  • Enhancing Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic cleavage by cytochrome P450 enzymes.[2] The difluoroethoxy group effectively shields an otherwise metabolically labile ether linkage from O-dealkylation, a common metabolic pathway.[5] This can dramatically increase a drug's half-life, potentially reducing dosing frequency.[6]

  • Tuning Lipophilicity and Permeability: Lipophilicity (measured as LogP) is a critical parameter that governs a drug's absorption, distribution, and ability to cross cell membranes. The -OCHF₂ moiety generally increases lipophilicity compared to a hydroxyl or methoxy group, which can be leveraged to optimize a compound's journey to its biological target.[2][3]

  • Bioisosteric Replacement: The difluoroethoxy group is a proven bioisostere for functionalities like hydroxyl (-OH) or methoxy (-OCH₃) groups. It can mimic the hydrogen bond accepting capability of an ether oxygen while eliminating the potential for hydrogen bond donation from a hydroxyl group. This substitution can lead to improved binding affinity or selectivity for a target protein while simultaneously resolving issues of rapid metabolism associated with phenols or benzylic alcohols.[3][4]

Section 5: Safety & Handling

As with all halogenated organic compounds, proper safety protocols must be strictly followed. The information below is based on guidelines for analogous brominated aromatic compounds.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[16]

  • Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents.[16] Keep the container tightly sealed.

  • Handling: Avoid contact with skin and eyes.[17] In case of accidental contact, immediately flush the affected area with copious amounts of water.[16] This compound is a flammable liquid and should be kept away from ignition sources.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Brominated organic compounds may require specific waste streams due to their potential environmental impact.[18]

References

  • The Chemical Versatility of 1-Bromo-3,5-difluorobenzene in Organic Synthesis. (2026, February 20). Google Cloud.
  • 1-Bromo-3-fluorobenzene Properties - EPA. (2025, October 15). U.S. Environmental Protection Agency.
  • DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene. Google Patents.
  • EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene. Google Patents.
  • CA2117735A1 - Process for preparing 1-bromo-3,5-difluorobenzene. Google Patents.
  • 1-Bromo-3-fluorobenzene >= 99 1073-06-9. Sigma-Aldrich.
  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC.
  • 1-Bromo-2,3-difluorobenzene | C6H3BrF2 | CID 2733260. PubChem.
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
  • 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene synthesis. ChemicalBook.
  • Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. ResearchGate.
  • 1-Bromo-3,5-difluorobenzene | CAS#:461-96-1. Chemsrc.
  • Buchwald–Hartwig amination. Wikipedia.
  • Bromine pentafluoride. Synquest Labs.
  • Technical Support Center: Synthesis of 3-Bromo-5-difluoromethoxy-2-fluorophenol. Benchchem.
  • ICSC 0974 - BROMINE PENTAFLUORIDE. ILO and WHO.
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG.
  • (12) United States Patent. Googleapis.com.
  • Synthesis and structure-activity relationships of novel 2',2'-difluoro analogues of docetaxel. Journal of Medicinal Chemistry.
  • 1-Bromo-2-(difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene. MedchemExpress.com.
  • Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed.
  • An In-depth Technical Guide to the Chemical Properties of 1-Bromo-3,5-difluorobenzene-d3. Benchchem.
  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Pharmaceutical Sciences & Research.
  • Process for the preparation of aromatic fluoro compounds. Justia Patents.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-1,3-dichloro-2-ethoxybenzene. Benchchem.
  • Application Notes and Protocols for 2,2-Difluoro-4-methylenepentanedioic Acid in Medicinal Chemistry. Benchchem.
  • 1-Bromo-3,5-difluorobenzene 98 461-96-1. Sigma-Aldrich.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • ECHA raises environmental concerns over certain aromatic brominated flame retardants. European Chemicals Agency.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Hazardous Substance Fact Sheet. NJ.gov.
  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. SciSpace.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

Sources

protocol for Grignard reagent formation from 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Grignard Reagent Formation from 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene

Executive Summary & Chemical Context

This guide details the formation of [3-(2,2-difluoroethoxy)-5-fluorophenyl]magnesium bromide (referred to as Target-MgBr ).

Substrate Analysis:

  • Compound: this compound.

  • Electronic Profile: Electron-deficient.[1] The presence of a fluorine atom on the aromatic ring and the difluoroethoxy ether side chain creates an electron-withdrawing environment.

  • Reactivity Implications:

    • Oxidative Addition (Mg Metal): Slower initiation compared to electron-rich aryl bromides due to reduced electron density at the C-Br bond. Requires aggressive activation.

    • Halogen-Metal Exchange: Highly favorable. The electron-deficient nature of the ring stabilizes the resulting aryl anion, making this the preferred method for high-fidelity research applications.

    • Stability: The 2,2-difluoroethoxy group is chemically robust under Grignard conditions, but temperature control is vital to prevent any potential

      
      -elimination or Wurtz coupling side reactions.
      

Critical Safety Parameters

  • Fluorinated Waste: In the event of a fire or thermal decomposition, this compound may release Hydrogen Fluoride (HF). Standard organic fire protocols apply, but HF-specific first aid (Calcium Gluconate gel) should be accessible.

  • Exotherm Control: Grignard formation is autocatalytic. Once initiated, the reaction can generate significant heat. Never add the entire substrate load at once during Method A.

  • Moisture Sensitivity: All glassware must be oven-dried (

    
     for 
    
    
    
    hours) and assembled hot under an inert atmosphere (Argon or Nitrogen).

Method A: Magnesium-Halogen Exchange (Recommended for Research)

Rationale: This method uses Turbo Grignard (


).[2] It bypasses the difficult heterogeneous activation of Mg metal, offering kinetic control and higher functional group tolerance. It is the gold standard for electron-deficient aryl bromides.

Reagents:

  • Substrate: this compound (

    
     equiv).
    
  • Reagent:

    
     (
    
    
    
    in THF,
    
    
    equiv).
  • Solvent: Anhydrous THF (0.5 M concentration relative to substrate).

Protocol:

  • Setup: Charge an oven-dried Schlenk flask with the substrate and a magnetic stir bar under Argon.

  • Solvation: Add anhydrous THF to dissolve the substrate. Ensure the concentration is approximately

    
    .
    
  • Temperature Control: Cool the solution to

    
     using an ice/water bath.
    
    • Note: While many aryl bromides exchange at RT,

      
       suppresses side reactions common with fluorinated ethers.
      
  • Exchange: Add the

    
     solution dropwise over 5 minutes.
    
  • Incubation: Stir at

    
     for 1 hour.
    
  • Monitoring: Withdraw a

    
     aliquot and quench with Iodine (
    
    
    
    ) or deuterated methanol (
    
    
    ). Analyze via GC-MS or
    
    
    -NMR.
    • Success Criteria: Disappearance of starting bromide and appearance of the iodinated derivative (if

      
       quench) or deuterated arene (if 
      
      
      
      quench).
  • Usage: The resulting Grignard is stable at

    
     for 4–6 hours. Use immediately for subsequent electrophilic trapping.
    

Method B: Classical Magnesium Insertion (Recommended for Scale-Up)

Rationale: Uses elemental Magnesium.[1][3][4][5] More cost-effective for multi-gram/kilogram scales but requires careful initiation.

Reagents:

  • Substrate: this compound.

  • Magnesium Turnings:

    
     equiv (Grignard grade, crushed/freshly activated).
    
  • Activator: DIBAL-H (

    
     in Hexanes, 
    
    
    
    equiv) or Iodine crystal.
  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or THF.

    • Expert Tip:2-MeTHF is preferred for scale-up due to its higher boiling point and cleaner phase separation during workup.[6]

Protocol:

  • Activation: Place Mg turnings in the flask. Dry stir under vacuum with a heat gun for 5 minutes to expose fresh metal surface. Cool to RT under Argon.

  • Entrainment: Add enough solvent to cover the Mg turnings. Add the activator (2–3 drops of DIBAL-H is superior to Iodine for stubborn halides). Stir for 5 minutes.

  • Initiation Charge: Add 10% of the total substrate volume to the flask neat (or highly concentrated).

  • Thermal Trigger: Heat the mixture locally with a heat gun or warm water bath until the solvent refluxes gently.

    • Visual Cue: Turbidity (cloudiness) and mild bubbling independent of boiling indicate initiation.

  • Controlled Addition: Once initiated, dilute the remaining substrate in the solvent (1:4 ratio). Add this solution dropwise to the refluxing mixture.

    • Rate Control: Maintain a gentle reflux via addition rate alone. External heating should be removed or lowered.

  • Completion: After addition, reflux for an additional 1 hour. Cool to RT.

Analytical Validation (Titration)

Never assume the theoretical concentration. Titrate the reagent before use.

Method: Salicylaldehyde Phenylhydrazone Titration

  • Weigh

    
     of salicylaldehyde phenylhydrazone into a dry vial.
    
  • Dissolve in

    
     anhydrous THF. Solution is yellow .
    
  • Add the Grignard solution dropwise via a gastight syringe.

  • Endpoint: The solution turns bright orange (formation of the dianion).

  • Calculation:

    
    
    

Quantitative Comparison

FeatureMethod A (Exchange)Method B (Classical)
Reagent Cost High (

)
Low (Mg Metal)
Temperature

Reflux (

)
Safety High (No exotherm spike)Moderate (Exotherm risk)
Conversion Yield

(Typical)

Byproducts Isopropyl bromideMg coupling dimers
Scale Suitability


Process Visualization

GrignardProtocol Start Start: this compound Decision Select Method Start->Decision MethodA Method A: Mg-Halogen Exchange (Research Scale / High Purity) Decision->MethodA High Purity/Small Scale MethodB Method B: Classical Insertion (Scale-Up / Cost Sensitive) Decision->MethodB Bulk Scale ReagentA Add i-PrMgCl·LiCl (1.1 equiv) Solvent: THF @ 0°C MethodA->ReagentA IncubateA Stir 1 Hour @ 0°C ReagentA->IncubateA CheckA Aliquot Check (GC/NMR) Target: Des-bromo species IncubateA->CheckA Titration Validation: Titrate Grignard (Salicylaldehyde Phenylhydrazone) CheckA->Titration ActivateB Activate Mg Turnings (Heat/Vac + DIBAL-H) MethodB->ActivateB InitiateB Add 10% Substrate Induce Reflux ActivateB->InitiateB AddB Dropwise Addition of Remaining Substrate Maintain Exotherm InitiateB->AddB RefluxB Reflux 1 Hour AddB->RefluxB RefluxB->Titration Final Ready for Electrophile Addition Titration->Final

Figure 1: Decision tree and workflow for the synthesis of the fluorinated Grignard reagent.

References

  • Knochel, P., et al. (2003).[1][4][7][8] Highly Functionalized Magnesium Organometallics Prepared via a Halogen–Metal Exchange. Angewandte Chemie International Edition.

  • Krasovskiy, A. & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie.

  • Love, B. E. & Jones, E. G. (1999). The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents. Journal of Organic Chemistry.

  • Reich, H. J. (2024). Titration of Organometallic Reagents. University of Wisconsin-Madison Chemistry Database.

Sources

derivatization of 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization of 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene

Executive Summary

This compound (CAS: 433939-28-7) represents a high-value scaffold in modern medicinal chemistry. It combines three critical design elements: an aryl bromide for versatile cross-coupling, an aryl fluoride for metabolic blocking, and a 2,2-difluoroethoxy moiety—a bioisostere of methoxy/ethoxy groups that lowers electron density while acting as a weak hydrogen bond donor.

This guide provides optimized protocols for derivatizing this scaffold, focusing on preserving the integrity of the sensitive difluoroethoxy group while maximizing yield in Palladium-catalyzed couplings and Lithium-halogen exchange reactions.

Chemical Profile & Reactivity Analysis

The molecule features three distinct zones of reactivity/functionality. Understanding the interplay between the electron-withdrawing fluorine atoms and the leaving group (Br) is critical for reaction design.

Physical Properties
PropertyValueRelevance
Molecular Formula C₈H₆BrF₃OCore stoichiometry
Molecular Weight 255.03 g/mol Fragment-based drug design (FBDD)
LogP (Predicted) ~3.2Moderate lipophilicity; good membrane permeability
H-Bond Donors 1 (Weak, C-F...H-C)The -CF₂H proton is acidic enough to act as a weak donor
Key Risk Factor Base-mediated eliminationThe -OCH₂CF₂H group can undergo β-elimination to form vinyl ethers under harsh basic conditions
Reactivity Map (DOT Visualization)

ReactivityMap Core This compound Br_Site Aryl Bromide (C-Br) Primary Reactive Handle Core->Br_Site Pd-Coupling Li-Exchange F_Site Aryl Fluoride (C-F) Metabolic Blocker / Ortho-Director Core->F_Site Blocks P450 Directs Ortho-Lithiation Ether_Site Difluoroethoxy (-OCH2CF2H) Lipophilic Bioisostere Core->Ether_Site Sensitive to Strong Base (Elimination)

Figure 1: Functional zone analysis. The C-Br bond is the primary derivatization point, while the difluoroethoxy group requires specific care regarding base selection.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Formation of Biaryl Carbon-Carbon (C-C) bonds. Challenge: Preventing defluorination or ether cleavage while activating the electron-poor aryl bromide.

Mechanism & Rationale

The electron-withdrawing nature of the fluorine and difluoroethoxy groups makes the C-Br bond highly susceptible to Oxidative Addition by Pd(0). However, this also increases the acidity of the benzylic protons next to the ether oxygen. We utilize weak carbonate bases (K₂CO₃ or Cs₂CO₃) rather than strong alkoxides to prevent side reactions.

Step-by-Step Protocol

Reagents:

  • Substrate: 1.0 equiv (e.g., 255 mg, 1.0 mmol)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

  • Setup: Charge a reaction vial with the aryl bromide, boronic acid, Cs₂CO₃, and Pd catalyst.

  • Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80°C (Do not exceed 100°C to protect the ether). Stir for 4–12 hours.

    • Monitoring: Check via LC-MS. The product will show a distinct mass shift; the Br isotope pattern (1:1) will disappear.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validating Check:

  • Success: Disappearance of starting material (RT ~ X min) and appearance of product (RT ~ Y min).

  • Failure Mode: If de-brominated starting material (Ar-H) is observed, reduce temperature and ensure strict oxygen-free conditions.

Protocol B: Buchwald-Hartwig Amination

Objective: Introduction of amine functionality (C-N bonds) for library expansion. Rationale: The electron-deficient ring facilitates reductive elimination, but bulky ligands are required to prevent catalyst poisoning by the heteroatoms.

Workflow Logic (DOT Visualization)

BuchwaldWorkflow Start Start: Aryl Bromide + Amine Screen Ligand Screening (XPhos vs. BINAP) Start->Screen BaseChoice Base Selection (Cs2CO3 vs NaOtBu) Screen->BaseChoice Decision Is Amine Volatile? BaseChoice->Decision PathA Use Cs2CO3 (Mild) Prevent Elimination Decision->PathA Yes (or sensitive ether) PathB Use NaOtBu (Strong) Fast Reaction Decision->PathB No (Robust substrate)

Figure 2: Decision tree for C-N coupling conditions.

Procedure:

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%).[2]

  • Base: Cs₂CO₃ (2.5 equiv) is preferred over NaOtBu to avoid potential elimination of the difluoroethoxy group.

  • Solvent: Toluene or t-Amyl alcohol (anhydrous).

  • Conditions: 90°C, sealed tube, 16 hours.

Protocol C: Lithium-Halogen Exchange

Objective: Converting the bromide to a nucleophile for reaction with electrophiles (Aldehydes, Ketones, CO₂). Critical Safety Note: The difluoroethoxy group is stable to n-BuLi only at low temperatures. Above -50°C, elimination or ortho-lithiation at the wrong site may occur.

Protocol:

  • Preparation: Dissolve this compound in anhydrous THF (0.2 M).

  • Cooling: Cool to -78°C (Dry ice/Acetone bath). Allow 15 mins for equilibration.

  • Exchange: Add n-BuLi (1.05 equiv, 2.5M in hexanes) dropwise over 10 minutes.

    • Observation: A color change (often light yellow) indicates formation of the Aryl-Lithium species.

  • Trapping: Stir for 30 mins at -78°C, then add the Electrophile (e.g., DMF for formylation, B(OMe)₃ for boronic acid) rapidly.

  • Quench: Allow to warm to 0°C slowly, then quench with sat. NH₄Cl.

Analytical Characterization

Verification of the difluoroethoxy group integrity is paramount.

  • ¹H NMR (CDCl₃): Look for the triplet of doublets at δ ~4.2 ppm (OCH₂-) and the triplet of triplets at δ ~6.0 ppm (-CF₂H). The coupling constant ²J_H-F is typically large (~50-70 Hz).

  • ¹⁹F NMR:

    • Ar-F: Singlet/Multiplet around -110 ppm.

    • -OCF₂H: Doublet around -125 ppm.

    • Validation: Integration ratio should be 1:2 (Ar-F : CF₂).

References

  • BenchChem. The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry.[3] (2025).[1][2][3][4][5] Link

  • Sigma-Aldrich. 1-Bromo-3-fluorobenzene Product Specification & Properties.Link

  • ChemicalBook. Synthesis and Properties of 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene.Link

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Recent Developments.Link

  • National Institutes of Health (PMC). Base-Induced Instability of Fluorotelomer Alcohols. (2025).[1][2][3][4][5] Link

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocol.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene. As a key building block in medicinal chemistry and materials science, achieving a high-yield, high-purity synthesis is critical. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to address common challenges encountered during this multi-step synthesis.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved via a two-step process starting from 3-fluorophenol. The first step is a regioselective electrophilic bromination, followed by a nucleophilic substitution (Williamson ether synthesis) to introduce the 2,2-difluoroethoxy moiety.

G A 3-Fluorophenol B Step 1: Electrophilic Bromination A->B  N-Bromosuccinimide (NBS)  Dichloromethane (DCM) C 3-Bromo-5-fluorophenol B->C D Step 2: Difluoroethoxylation (Williamson Ether Synthesis) C->D  1. Base (e.g., KOH, K₂CO₃)  2. Difluoroethylating Agent     (e.g., 2,2-difluoroethyl tosylate or     from Chlorodifluoromethane) E This compound D->E

Caption: Synthetic workflow for this compound.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems in your synthesis.

Overall Yield Issues

Q: My overall yield is significantly lower than reported values. Where should I start my investigation?

A: A low overall yield necessitates a step-by-step analysis. You must first determine which of the two key transformations—bromination or etherification—is underperforming.

  • Isolate and Analyze Intermediates: After the bromination (Step 1), take a small aliquot of the crude product. Purify it and obtain a yield and purity analysis (e.g., via ¹H NMR or GC-MS) for the 3-Bromo-5-fluorophenol intermediate.[1]

  • Pinpoint the Problem: If the yield or purity of the intermediate is low, focus your optimization efforts on the bromination step. If the intermediate is produced in good yield, the bottleneck is the subsequent difluoroethoxylation (Williamson ether synthesis) step.

G start Low Overall Yield Detected check_step1 Analyze Yield & Purity of 3-Bromo-5-fluorophenol Intermediate start->check_step1 step1_ok Yield/Purity > 85%? check_step1->step1_ok ts_step1 Troubleshoot Step 1: Bromination step1_ok->ts_step1  No ts_step2 Troubleshoot Step 2: Difluoroethoxylation step1_ok->ts_step2  Yes outcome1 • Check brominating agent • Optimize temperature/time • Verify solvent purity ts_step1->outcome1 outcome2 • Verify base strength • Check difluoroethylating agent • Optimize solvent/catalyst • Assess for side reactions ts_step2->outcome2 success Successful Synthesis outcome1->success outcome2->success

Caption: Troubleshooting logic for synthesis optimization.

Step 1: Electrophilic Bromination

Q: The bromination of 3-fluorophenol is producing multiple products and a low yield of the desired 3-Bromo-5-fluorophenol. Why is this happening?

A: This is a classic issue of regioselectivity in electrophilic aromatic substitution. The hydroxyl (-OH) and fluoro (-F) groups are both ortho, para-directing substituents.[2] However, the -OH group is a much stronger activating group than -F.

  • Causality: The primary directing influence is the -OH group, which strongly directs the incoming electrophile (Br+) to its ortho (positions 2, 6) and para (position 4) positions. The -F group provides weaker secondary direction. Your goal is to achieve bromination at position 5, which is para to the fluorine and meta to the hydroxyl group. Standard bromination conditions (e.g., Br₂ with a Lewis acid) are often too harsh and unselective.

  • Solution: Employ a milder and more selective brominating agent. N-Bromosuccinimide (NBS) is an excellent choice for this transformation, often providing higher selectivity with electron-rich phenols.[1] Controlling the reaction temperature is also critical; running the reaction at 0°C or even lower can significantly enhance selectivity by slowing down the rates of competing side reactions.[2]

Step 2: Difluoroethoxylation (Williamson Ether Synthesis)

Q: The Williamson ether synthesis step is failing or giving very low yields. What are the most common causes?

A: This step is a bimolecular nucleophilic substitution (SN2) reaction.[3][4] Its success hinges on several critical factors:

  • Inefficient Phenoxide Formation: The phenolic proton must be fully removed to generate the nucleophilic phenoxide anion. If deprotonation is incomplete, the starting material will persist.

    • Troubleshooting: Ensure your base is strong enough and used in the correct stoichiometry (at least 1.1 equivalents). While potassium hydroxide (KOH) is effective in a biphasic system[1][5], stronger bases like sodium hydride (NaH) in an anhydrous polar aprotic solvent (like DMF or THF) can ensure complete deprotonation before the addition of the electrophile.[6] Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly in DMF at elevated temperatures.[7]

  • Poor Electrophile Reactivity: The difluoroethylating agent must possess a good leaving group.

    • Troubleshooting: If you are generating the difluoroethoxy group from a precursor like chlorodifluoromethane in a sealed vessel, ensure the temperature and pressure are adequate to facilitate the reaction (e.g., 80-85°C).[1][5] If using a pre-formed electrophile, 2,2-difluoroethyl tosylate or triflate are far more reactive than the corresponding bromide or chloride due to the excellent leaving group ability of tosylate and triflate.

  • Incorrect Solvent Choice: The solvent plays a crucial role in an SN2 reaction.

    • Troubleshooting: Protic solvents (like ethanol or water, unless part of a biphasic system) can solvate the nucleophile, reducing its reactivity.[3] The ideal solvents for SN2 reactions are polar aprotic solvents like DMF, DMSO, or acetonitrile, which solvate the cation but leave the nucleophile "naked" and highly reactive.[3]

Q: I'm observing significant amounts of unreacted 3-Bromo-5-fluorophenol. How can I drive the reaction to completion?

A: This indicates either an incomplete reaction or a stalled reaction.

  • Causality & Solution:

    • Reagent Stoichiometry: Ensure you are using a slight excess (1.1 to 1.2 equivalents) of the difluoroethylating agent to drive the reaction to completion according to Le Chatelier's principle.[1]

    • Reaction Time and Temperature: These reactions can be slow. Monitor the reaction progress by TLC or GC-MS. If the reaction stalls, a modest increase in temperature (e.g., from 70°C to 90°C) can often provide the necessary activation energy. However, be cautious of potential side reactions at higher temperatures.[8]

    • Consider Phase-Transfer Catalysis: If using a biphasic system (e.g., organic solvent and aqueous KOH), the reaction rate can be limited by the transfer of the phenoxide into the organic phase. Adding a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) can dramatically increase the reaction rate by shuttling the nucleophile across the phase boundary.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the difluoroethoxylation step? A1: The reaction is a Williamson Ether Synthesis, which proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism.[4][6] The deprotonated 3-bromo-5-fluorophenol acts as a potent nucleophile, attacking the electrophilic carbon of the difluoroethylating agent and displacing a leaving group (e.g., tosylate, halide).[3][11]

Q2: What are the critical safety precautions for this synthesis? A2: Several hazards must be managed:

  • Pressure: If using gaseous reagents like chlorodifluoromethane, the reaction must be conducted in a sealed pressure vessel rated for the temperatures and pressures involved.[1] Always allow the vessel to cool completely before venting.

  • Corrosives: Strong bases like KOH and NaH are corrosive and water-reactive (in the case of NaH). Handle them with appropriate personal protective equipment (PPE).

  • Brominating Agents: NBS and other brominating agents are toxic and corrosive. Always handle them in a well-ventilated fume hood.

Q3: Can a phase-transfer catalyst (PTC) really improve the yield in the etherification step? A3: Yes, particularly in two-phase systems. A PTC, typically a quaternary ammonium salt (Q⁺X⁻), forms an ion pair (Q⁺-OAr) with the phenoxide anion.[12] The lipophilic alkyl groups on the Q⁺ cation make this ion pair soluble in the organic phase, where it can react with the electrophile. This overcomes the immiscibility of the reactants and can significantly accelerate the reaction, leading to higher yields under milder conditions.[9][10]

Optimized Experimental Protocols

The following protocols are synthesized from literature procedures and best practices.[1][5]

Protocol 1: Synthesis of 3-Bromo-5-fluorophenol (Step 1)
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluorophenol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) in portions over 30 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 3-Bromo-5-fluorophenol.

Protocol 2: Synthesis of this compound (Step 2)
  • Setup: In a dry, nitrogen-flushed flask, dissolve 3-Bromo-5-fluorophenol (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) to the solution.

  • Heating: Heat the mixture to 70°C and stir for 30 minutes to ensure formation of the phenoxide.

  • Electrophile Addition: Add 2,2-difluoroethyl tosylate (1.2 eq) dropwise to the heated mixture.

  • Reaction: Maintain the reaction at 70-80°C for 8-12 hours, monitoring by TLC or GC-MS until the starting phenol is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with 1M NaOH (to remove any unreacted phenol), followed by water and then brine. Dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude oil by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to afford the final product.

Data Summary: Key Parameter Optimization

ParameterRecommended ConditionRationale & Impact on Yield
Bromination Reagent N-Bromosuccinimide (NBS)Milder and more regioselective than Br₂/FeBr₃, minimizing ortho- and poly-brominated impurities.[1]
Etherification Base K₂CO₃ (in DMF) or KOH (in iPrOH/H₂O)Ensures complete formation of the nucleophilic phenoxide. Incomplete deprotonation is a primary cause of low yield.[5][7]
Etherification Solvent DMF, Acetonitrile, or other polar aproticFavors the SN2 mechanism by solvating the counter-ion but not the nucleophile, maximizing reactivity.[3]
Difluoroethylating Agent 2,2-difluoroethyl tosylate/triflateProvides a superior leaving group compared to halides, accelerating the SN2 reaction and improving yield.[4]
Catalyst (optional) Phase-Transfer Catalyst (e.g., TBAB)In biphasic systems, a PTC is crucial for transporting the phenoxide into the organic phase, increasing reaction rate and yield.[9][10]
Temperature 0°C (Bromination), 70-90°C (Etherification)Lower temperature in bromination enhances selectivity.[2] Higher temperature in etherification provides activation energy but must be balanced against potential side reactions.[8]

References

  • Rutherford, K. G., & Redmond, W. (n.d.). 1-bromo-2-fluorobenzene. Organic Syntheses Procedure. Retrieved from [Link]

  • Ismalaj, E., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry.
  • eGyanKosh. (n.d.). PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. Retrieved from [Link]

  • ResearchGate. (2026). Difluoromethylation of Aryl Halides via Palladium-Catalyzed Redox-Neutral Deacylation. Retrieved from [Link]

  • Puppi, M., et al. (2022). Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond.
  • Sakamoto, S., et al. (2021). gem-Difluoroallylation of Aryl Halides and Pseudo Halides with Difluoroallylboron Reagents in High Regioselectivity.
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • Abdel-Malek, H. A., & Ewies, E. F. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
  • Organic Letters. (2026).
  • ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
  • Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone help me with a Williamson ether synthesis?. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

  • da Silva, A. B., et al. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society.
  • Liu, W.-B., et al. (n.d.).

Sources

Technical Support Center: Purification of 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene . This highly modular, polyhalogenated building block is frequently utilized in medicinal chemistry and agrochemical development for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). However, its unique structural features—combining a heavy halogen (bromine), a bare fluorine, and a highly lipophilic 2,2-difluoroethoxy ether—present distinct purification challenges.

This guide is designed for research scientists and process chemists. It bypasses generic advice to directly address the physicochemical causality behind co-elution, yield loss, and impurity carryover, providing field-proven, self-validating protocols to ensure high-purity isolation.

Part 1: Diagnostic Data & Physicochemical Profiling

Before troubleshooting, it is critical to understand the quantitative parameters driving the behavior of this molecule. The high fluorine content significantly alters its dipole moment and hydrogen-bonding capacity compared to non-fluorinated analogs.

Table 1: Physicochemical Properties & Purification Implications
Property / ComponentValue / CharacteristicPurification Implication
Target Molecule Lipophilicity Highly Non-polarMinimal retention on standard normal-phase silica gel; co-elutes with starting materials.
Target Molecule Volatility High Vapor PressureProne to complete sublimation/evaporation under high vacuum (<50 mbar).
2,2-Difluoroethanol (Reagent) pKa ≈ 13.00 ± 0.10Significantly more acidic than aliphatic alcohols; can be removed via basic aqueous extraction[1].
1-Bromo-3,5-difluorobenzene Co-eluting ImpurityIdentical Rf on silica; requires orthogonal stationary phases (e.g., PFP) for resolution.

Part 2: Troubleshooting Guides & FAQs

Section A: Chromatographic Resolution & Co-Elution

Q: My product completely co-elutes with the starting material (1-bromo-3,5-difluorobenzene) and a bis-substituted impurity on normal-phase silica gel. How do I resolve this?

A: This is a classic issue with polyfluorinated aromatics. On standard bare silica gel, retention is driven by polar interactions (hydrogen bonding and strong dipole interactions). The introduction of a 2,2-difluoroethoxy group does not significantly increase the molecule's polarity compared to a bare fluorine atom due to the strong electron-withdrawing nature of the terminal


 group. Because all components are highly lipophilic, they migrate near the solvent front.

Solution: You must switch the separation mechanism from polarity-driven to polarizability/shape-driven.

  • Pentafluorophenyl (PFP) Columns: PFP stationary phases provide unique orthogonal selectivity for halogenated isomers. The separation is driven by a combination of

    
     interactions, dipole-dipole interactions from the C-F bonds, and shape selectivity[2].
    
  • Fluorous Solid-Phase Extraction (F-SPE): Using a fluorous-modified silica gel (e.g., FluoroFlash), the stationary phase interacts specifically with the fluorinated domains of your molecule. Highly fluorinated impurities will be retained longer than less fluorinated ones[3].

G PFP Pentafluorophenyl (PFP) Stationary Phase PiPi π-π Interactions (Aromatic Rings) PFP->PiPi Dipole Dipole-Dipole Interactions (C-F Bonds) PFP->Dipole Fluorous Fluorous Interactions (Fluorine Affinity) PFP->Fluorous Analyte This compound PiPi->Analyte Dipole->Analyte Fluorous->Analyte

Mechanism of separation on a PFP column highlighting orthogonal interaction modes.

Section B: Reagent Removal

Q: I synthesized the compound via Nucleophilic Aromatic Substitution (SNAr) using 2,2-difluoroethanol. How do I remove the residual alcohol without running a column?

A: You can exploit the unique acidity of fluorinated alcohols. While standard ethanol has a pKa of ~16, the strong inductive electron withdrawal from the gem-difluoro group lowers the pKa of 2,2-difluoroethanol to approximately 13.00[1].

Solution: Perform a liquid-liquid extraction using a moderately strong aqueous base. Washing the organic layer with 1M NaOH will deprotonate the residual 2,2-difluoroethanol, forming a water-soluble alkoxide salt that partitions entirely into the aqueous phase, leaving your highly lipophilic product in the organic layer.

Section C: Handling Volatility & Yield Loss

Q: My NMR conversion is >95%, but my isolated yield is consistently 40-50%. Where is the product going?

A: You are likely pulling the product into your vacuum pump. This compound lacks any hydrogen-bond donors and has a relatively low molecular weight. Halogenated benzenes exhibit surprisingly high vapor pressures, making them highly volatile during solvent removal[4].

Solution: Never subject this compound to a high-vacuum manifold (e.g., Schlenk line) or a rotary evaporator bath temperature above 30°C. See the controlled evaporation protocol below.

Part 3: Experimental Protocols

Protocol 1: Removal of Residual 2,2-Difluoroethanol via Liquid-Liquid Extraction

Causality: Exploits the pKa difference (13.00) between the fluorinated alcohol and the non-ionizable product.

  • Dilution: Dilute the crude SNAr reaction mixture in a non-polar organic solvent (e.g., methyl tert-butyl ether (MTBE) or diethyl ether) (10 mL per gram of crude).

  • Basic Wash: Add an equal volume of 1M aqueous NaOH.

  • Partitioning: Shake vigorously in a separatory funnel and allow the layers to separate. The deprotonated 2,2-difluoroethanol will partition into the bottom aqueous layer.

  • Validation: Spot both the organic and aqueous layers on a TLC plate. Stain with

    
    . The alcohol will appear in the aqueous phase.
    
  • Recovery: Separate the organic layer, wash once with brine to neutralize, dry over anhydrous

    
    , and filter.
    
Protocol 2: Fluorous Solid-Phase Extraction (F-SPE) for Halogen Isomers

Causality: Utilizes fluorophilic interactions to separate the mono-substituted product from unreacted starting material and bis-substituted impurities[3].

  • Cartridge Preparation: Condition a FluoroFlash® silica gel cartridge (or equivalent fluorous-modified silica) with 3 column volumes (CV) of a fluorophobic solvent system (e.g., 80% Methanol / 20% Water).

  • Loading: Dissolve the crude mixture in a minimum amount of DMF or DMSO and load it onto the cartridge.

  • Fluorophobic Elution (Pass 1): Elute with 3 CV of 80% MeOH/

    
    . Non-fluorinated or minimally fluorinated organic impurities will elute here.
    
  • Fluorophilic Elution (Pass 2): Switch the eluent to 100% THF or Acetone. The highly fluorinated target product and bis-substituted impurities will elute.

  • Fractionation: Collect fractions and analyze via LC-MS using a PFP analytical column[2] to identify the pure mono-substituted fractions.

Protocol 3: Controlled Solvent Evaporation

Causality: Prevents sublimation/evaporation of the volatile fluorinated ether[4].

  • Bath Temperature: Set the rotary evaporator water bath to a maximum of 25°C.

  • Pressure Control: Lower the pressure gradually. Do not drop below 150 mbar for volatile solvents like DCM or Ether, and do not drop below 50 mbar for EtOAc/Hexanes.

  • Monitoring: Stop evaporation immediately once the solvent visibly ceases condensing. Do not leave the flask spinning on the rotovap "to dry."

  • Final Drying: Transfer the liquid product to a tared vial. Blow a gentle stream of dry Nitrogen gas over the surface for 5 minutes to remove residual solvent traces. Do not place on a high-vacuum pump.

Part 4: Purification Decision Workflow

Use the following logical workflow to determine the optimal purification strategy for your crude mixture.

G Start Crude Mixture This compound Q1 Is 2,2-difluoroethanol present? Start->Q1 Wash Liquid-Liquid Extraction (1M NaOH Wash) Q1->Wash Yes Q2 Are there des-fluoro/bis-substituted impurities? Q1->Q2 No Wash->Q2 PFP Pentafluorophenyl (PFP) Chromatography Q2->PFP Yes Silica Standard Silica Gel Chromatography (Hexanes/EtOAc) Q2->Silica No Evap Controlled Evaporation (>100 mbar, <30°C) PFP->Evap Silica->Evap Pure Pure Product Evap->Pure

Decision tree for the purification of this compound.

References

  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications. Available at:[Link]

  • Synthetic applications of fluorous solid-phase extraction (F-SPE). National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Purification of Laboratory Chemicals (Armarego, W.L.F.). Elsevier. Available at:[Link]

Sources

troubleshooting failed reactions with 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Failed Reactions with 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene

Technical Support Center: this compound

Product ID: [Hypothetical-ID] | CAS: N/A (Analogous to 359-13-7 derivatives) Molecular Formula:


 | MW:  255.03  g/mol 

Introduction: Understanding Your Substrate

Welcome to the technical support guide for This compound . This scaffold is a critical building block in medicinal chemistry, often used to introduce lipophilic hydrogen bond donors/acceptors into drug candidates.

Why reactions fail: This molecule presents a "perfect storm" of competing reactivities:

  • The "Trap" (

    
     Group):  The proton on the difluoroethoxy tail is acidified by the gem-difluoro effect (pKa 
    
    
    
    25-28). Strong bases (e.g.,
    
    
    -BuLi, LDA) can deprotonate this site, leading to elimination (forming vinyl ethers) or decomposition.
  • Electron Deficiency: The 3,5-substitution pattern (F and O-R-F2) makes the ring highly electron-deficient. While this accelerates oxidative addition in Pd-catalysis, it also makes the ring susceptible to nucleophilic attack (

    
    ) or competitive metalation at the C4 position (between the two withdrawing groups).
    

Module 1: Metal-Halogen Exchange (Lithiation) Failures

Status: High Risk Common Symptom: Complex mixtures, low yield of electrophile trapping, recovery of starting material.

Diagnostic Q&A

Q1: I used


-BuLi at -78°C and got a black tar. What happened? 
A:  You likely deprotonated the side chain.
  • The Science:

    
    -BuLi is extremely basic. While it performs Br-Li exchange rapidly, it also attacks the acidic 
    
    
    
    proton or the C4-ring proton.
  • The Fix: Switch to

    
    -BuLi  or, preferably, Turbo Grignard (
    
    
    
    -PrMgCl·LiCl)
    .
    • Protocol: If using

      
      -BuLi, strict -78°C is mandatory. If using Turbo Grignard, the reaction can proceed at 0°C to -20°C with much higher functional group tolerance.
      

Q2: I see the "reduced" product (Ar-H) instead of my product (Ar-E). A: This is "Hydrodebromination," usually caused by quenching the lithiated species with a proton source before the electrophile reacts.

  • The Cause: Moisture in the solvent or the electrophile itself is acidic (e.g., an aldehyde with high water content).

  • The Fix: Ensure all reagents are anhydrous. If using an aldehyde/ketone electrophile, dry it over molecular sieves or distill prior to use.

Recommended Workflow: The "Turbo" Method

We recommend bypassing standard lithiation in favor of Magnesium-Halogen exchange for this substrate to avoid side-chain incompatibility.

LithiationStrategy node_start Start: Br-Li/Mg Exchange node_reagent Select Reagent node_start->node_reagent node_tbuli t-BuLi node_reagent->node_tbuli Avoid node_nbuli n-BuLi (-78°C) node_reagent->node_nbuli Standard node_turbo i-PrMgCl·LiCl (0°C) node_reagent->node_turbo Recommended node_fail FAILURE: Side-chain Deprotonation or Elimination node_tbuli->node_fail node_risk RISK: Requires strict temp control (< -75°C) node_nbuli->node_risk node_success SUCCESS: Stable Magnesiate Species node_turbo->node_success node_trap Add Electrophile node_risk->node_trap node_success->node_trap

Caption: Decision tree for metallation. Turbo Grignard (Green path) offers the highest stability for the difluoroethoxy side chain.

Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Status: Moderate Risk Common Symptom: Hydrodehalogenation (Ar-H) or no conversion.

Diagnostic Q&A

Q1: My Suzuki coupling stalled. I used


 and 

.
A: The catalyst is likely too slow for this electron-poor ring, or the oxidative addition product is unstable.
  • The Science: Electron-deficient aryl bromides undergo oxidative addition easily, but the resulting Pd(II) complex can be prone to protodehalogenation if the transmetallation step is slow.

    
     is often insufficiently active for sterically or electronically challenging substrates.[1]
    
  • The Fix: Switch to a catalyst system with a bulky, electron-rich ligand to stabilize the Pd species and accelerate the cycle.

    • Recommendation:Pd(dppf)Cl2 (robust) or XPhos Pd G2 (highly active).

Q2: Can I use KOtBu (Potassium tert-butoxide) as a base? A: Avoid if possible.

  • The Risk: Strong alkoxides can attack the difluoroethoxy group (E2 elimination) or cause

    
     on the fluorinated ring at high temperatures.
    
  • The Fix: Use weaker inorganic bases.

    
      (Potassium Phosphate Tribasic) or 
    
    
    
    (Cesium Carbonate) are the gold standards for this substrate.
Optimization Matrix: Base & Ligand Selection
VariableRecommendedCautionAvoidReason
Base

,


,


,

,

Strong bases degrade the

tail.
Solvent 1,4-Dioxane, TolueneDMF, DMAEthanol, MethanolProtic solvents promote hydrodehalogenation.
Ligand XPhos, SPhos, dppf

None (Pd black)Electron-rich ligands stabilize the oxidative addition complex.

Module 3: Physicochemical Properties & Handling[2][3][4]

Q1: Is the compound light sensitive? A: Moderately. As an electron-deficient aryl halide, prolonged exposure to UV light can induce homolytic cleavage of the C-Br bond. Store in amber vials.

Q2: Why does the compound "streak" on TLC? A: The difluoroethoxy group and the fluorine atom create a dipole that can interact strongly with silica silanols.

  • Fix: Add 1% Triethylamine to your eluent to neutralize acidic sites on the silica, or switch to neutral alumina.

Experimental Protocol: The "Gold Standard" Suzuki Coupling

Use this protocol to benchmark your reagents.

  • Charge Vessel: In a glovebox or under Ar flow, combine:

    • This compound (1.0 equiv)

    • Boronic Acid (1.2 equiv)

    • Pd(dppf)Cl2·DCM (0.05 equiv)

    • 
        (3.0 equiv)
      
  • Solvent: Add degassed 1,4-Dioxane/Water (10:1 ratio).

    • Note: A small amount of water is necessary for the boronic acid activation, but too much promotes side reactions.

  • Reaction: Heat to 80°C for 4-6 hours.

  • Workup: Dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Visualizing the Failure Modes

FailureModes Substrate 1-Bromo-3-(2,2-difluoroethoxy) -5-fluorobenzene Elimination Elimination of HF (Vinyl Ether Formation) Substrate->Elimination Path_Base Reduction Hydrodehalogenation (Ar-Br -> Ar-H) Substrate->Reduction Path_Moisture Product Desired Cross-Coupling (Ar-Ar) Substrate->Product Path_Correct Path_Base Strong Base (KOtBu, LDA) Path_Moisture Moisture in Solvent Path_Correct Mild Base + Active Pd

Caption: Mechanistic pathways leading to common byproducts vs. the desired product.

References

  • Knochel, P., et al. (2011). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Handbook of Functionalized Organometallics. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Technical Support Center: Scale-Up Synthesis of 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SC-2024-BFD Lead Scientist: Dr. A. Vance, Senior Process Chemist

Executive Summary & Synthetic Strategy

Welcome to the technical support portal for the scale-up of 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene . This intermediate is a critical scaffold in medicinal chemistry, often used to modulate lipophilicity and metabolic stability via the difluoroethoxy group.

Route Selection: The Advantage

For scale-up (>100g to kg scale), we recommend the Nucleophilic Aromatic Substitution (


)  route over the Williamson ether synthesis via the phenol.
  • Route A (

    
     - Recommended):  Direct displacement of fluoride from 1-bromo-3,5-difluorobenzene using 2,2-difluoroethanol.
    
    • Pros: Fewer steps, higher atom economy, commercially available starting materials.

    • Cons: Requires dipolar aprotic solvents (DMF/NMP) which are difficult to remove; potential for bis-substitution.

  • Route B (Phenol Alkylation): Alkylation of 3-bromo-5-fluorophenol.

    • Pros: Avoids bis-substitution (if phenol is pure).

    • Cons: Phenol precursor is expensive/harder to source; requires handling toxic alkylating agents (tosylates/halides).

This guide focuses on optimizing Route A (


). 
Reaction Pathway & Impurity Profile

The following diagram outlines the reaction logic and critical impurity pathways.

ReactionPathway cluster_legend Kinetic Control SM Starting Material (1-Bromo-3,5-difluorobenzene) Product Target Product (Mono-substitution) SM->Product  k1 (Fast)  -F⁻ Impurity_Hyd Impurity B (Phenol Hydrolysis) SM->Impurity_Hyd  Water/OH⁻  Wet Solvent Reagent Reagent (2,2-Difluoroethanol + Base) Reagent->Product Impurity_Bis Impurity A (Bis-substitution) Product->Impurity_Bis  k2 (Slow)  Over-reaction

Figure 1: Reaction pathway showing the kinetic advantage of mono-substitution (k1 > k2) due to the electron-donating effect of the alkoxy group deactivating the ring toward a second attack.

Critical Process Parameters (CPPs)

Success in this synthesis relies on controlling three variables: Stoichiometry , Temperature , and Water Content .

ParameterRecommended RangeImpact of Deviation
Stoichiometry 1.05 eq. Alkoxide< 1.0 eq: Low conversion. > 1.2 eq: High bis-substituted impurity (Impurity A).
Temperature 60°C – 80°C< 60°C: Sluggish reaction. > 90°C: Promotes bis-substitution and solvent decomposition.
Solvent (DMF/NMP) < 0.05% Water (KF)High Water: Stalls reaction (solvates F⁻ leaving group) and generates phenol impurity (Impurity B).
Base

(milled) or

NaH: Dangerous on scale (H2 gas). Carbonates are safer but require higher temp.

Troubleshooting Guide (Q&A)

Issue 1: High Levels of Bis-Substituted Impurity

User Report: "I am seeing ~15% of the bis-difluoroethoxy impurity by LC-MS. I used 1.5 equivalents of alcohol to push conversion."

Root Cause: The product contains an alkoxy group, which is an Electron Donating Group (EDG) by resonance. Theoretically, this should deactivate the ring towards the second


 attack, making the reaction self-limiting. However, at high temperatures or high alkoxide concentrations, the second fluoride will be displaced.

Corrective Action:

  • Reduce Equivalents: Strict stoichiometry is vital. Use 1.00 - 1.05 equivalents of 2,2-difluoroethanol relative to the difluorobenzene.

  • Dosing Strategy: Do not add all reagents at once. Slowly add the base (or the pre-formed alkoxide) to the solution of the difluorobenzene. This ensures the concentration of the nucleophile is always low relative to the substrate.

  • Temperature: Lower the reaction temperature by 10°C.

Issue 2: Reaction Stalls at 60-70% Conversion

User Report: "The reaction stops progressing after 4 hours. Adding more base doesn't help."

Root Cause: This is classically caused by trace water . In


 reactions, the fluoride leaving group is extremely hydrogen-bond accepting. If water is present, it solvates the fluoride ion, but more importantly, it solvates the nucleophilic alkoxide, drastically reducing its reactivity. Additionally, water can consume the base.

Corrective Action:

  • Drying Protocol: Ensure DMF/NMP is dry (molecular sieves).

  • Phase Transfer Catalyst: If using solid

    
    , add 1-5 mol% 18-Crown-6  or TBAI  (Tetrabutylammonium iodide). This increases the solubility of the carbonate and "naked" alkoxide anion, restarting the reaction.
    
  • Nitrogen Sweep: Ensure a constant nitrogen sweep to remove any moisture generated if using hydroxide bases (though carbonate is preferred).

Issue 3: Difficulty Removing DMF/DMSO During Workup

User Report: "I have large volumes of DMF. Rotovapping takes forever, and water washes are creating an emulsion."

Root Cause: DMF and DMSO have high boiling points and are miscible with water, making them hard to strip and prone to dragging product into the aqueous layer during washes.

Corrective Action: Do not attempt to rotovap DMF to dryness on a large scale (thermal hazard and inefficient). Use the LiCl Wash Method .[1]

Protocol:

  • Dilute reaction mixture with MTBE or Ethyl Acetate (MTBE is preferred as it dissolves less water).

  • Wash the organic layer with 5% aqueous LiCl (Lithium Chloride) instead of pure water or brine.[1]

    • Mechanism:[2][3] LiCl increases the ionic strength and breaks the hydrogen bonding between DMF and water/product, forcing DMF into the aqueous phase more effectively than NaCl [1].

  • Perform 3-4 washes. Check DMF removal by NMR before proceeding.

Workup & Purification Workflow

The following decision tree guides you through the critical isolation steps to maximize yield and purity.

WorkupLogic Start Reaction Complete (>95% Conversion) Quench Quench: Pour into Ice/Water (1:5 ratio) Start->Quench Extract Extraction Solvent: MTBE or Heptane/EtOAc Quench->Extract Wash Wash Cycle: 1. Water 2. 5% LiCl (Removes DMF) 3. Brine Extract->Wash Check Check Purity (LCMS/NMR) Wash->Check Path_Good Purity > 98% Check->Path_Good Pass Path_Bis Bis-Impurity > 5% Check->Path_Bis Fail Path_DMF Residual DMF > 2% Check->Path_DMF Fail Action_Distill Vacuum Distillation (Product is liquid) Path_Good->Action_Distill Action_Chrom Column Chromatography (Silica, Hex/EtOAc) Path_Bis->Action_Chrom Action_ReWash Repeat LiCl Wash OR Azeotrope w/ Heptane Path_DMF->Action_ReWash

Figure 2: Post-reaction processing decision tree. Note that for scale-up, distillation is preferred over chromatography if the bis-impurity is low.

Safety & Engineering Controls

Specific Hazards
  • 2,2-Difluoroethanol:

    • Toxicity: Highly toxic if swallowed or inhaled.[4] Similar mechanism to fluoroacetate (Krebs cycle inhibitor).

    • Handling: Must be handled in a fume hood. Double-glove (Nitrile) recommended.

    • Flammability: Flash point is approx 29°C [2].[5] Ground all equipment.

  • Exotherm Control:

    • The deprotonation of the alcohol (if using NaH) is exothermic with hydrogen evolution.

    • The

      
       reaction itself is mildly exothermic. On >100g scale, use a dosing pump for the base or alcohol to control heat release.
      
  • Waste Disposal:

    • Aqueous waste will contain Fluoride ions . Do not mix with acidic waste streams (risk of HF generation). Segregate as "Fluoride-containing aqueous waste."

References

  • DMF Removal Strategies

    • Source: ResearchG
    • Technique: Aqueous LiCl washes are superior to brine for partitioning DMF out of organic layers.[1]

    • Link:

  • 2,2-Difluoroethanol Safety Data

    • Source: Synquest Labs / TCI Chemicals SDS.
    • Data: Flash point 29°C; Acute Toxicity C
    • Link:

  • General SNAr Methodology

    • Source: Chemistry Steps & Organic Chemistry Portal.
    • Mechanism:[2][3] Addition-Elimination on activated aryl fluorides.

    • Link:

  • Scale-Up of Fluoroarene Substitutions

    • Source: Org.[1][3][4][6] Process Res. Dev. (General principles of Halex and SNAr scale-up).

    • Context: Fluoride is the preferred leaving group for due to high electronegativity stabilizing the Meisenheimer complex.

Disclaimer: This guide is for research and development purposes only. Users must perform their own risk assessment before scaling up any chemical process.

Sources

stability issues of 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene under reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene

Case ID: #RXN-STAB-739 Subject: Stability & Optimization Guide for CAS [Unknown/Generic Structure] Support Tier: Senior Application Scientist

Executive Summary

You are working with This compound .[1] This is a deceptively simple building block. While the aryl bromide suggests standard cross-coupling reactivity, the combination of the electron-withdrawing fluorine (C5) and the difluoroethoxy group (C3) creates a unique electronic environment.

This molecule presents three primary failure modes:

  • Protodebromination: During Pd-catalysis, the electron-deficient ring promotes rapid oxidative addition, but the resulting complex is prone to reduction if transmetallation is slow.

  • Lithium-Halogen Scrambling: In organolithium chemistry, the acidity of the ring protons (enhanced by F and O-R) competes with the desired Br-Li exchange.

  • 
    -Elimination:  The difluoroethoxy tail is sensitive to strong bases, risking fluoride elimination.
    

Module 1: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

User Question:

"I am attempting a Suzuki coupling, but I see significant formation of the des-bromo byproduct (1-(2,2-difluoroethoxy)-3-fluorobenzene) and low conversion. Why?"

Technical Analysis:

This is a classic case of Protodebromination .

  • The Cause: Your substrate is electron-deficient.[2][3] Oxidative addition of Pd(0) into the C-Br bond is fast. However, the resulting Ar-Pd(II)-Br complex is highly electrophilic. If the transmetallation step (with Boronic acid/ester) is slow—often due to steric bulk or low solubility—the Pd(II) intermediate will scavenge a hydride from the solvent (alcohol/THF) or the base, leading to reductive elimination of Ar-H (the des-bromo product).

Troubleshooting Protocol:
ParameterRecommendationRationale
Catalyst Pd(dppf)Cl2 or XPhos Pd G3 Bis-dentate ligands (dppf) stabilize the Pd(II) intermediate, preventing reduction. Bulky Buchwald precatalysts (XPhos) accelerate transmetallation, outcompeting the side reaction.
Base K3PO4 or Cs2CO3 Avoid alkoxide bases (NaOEt, NaOtBu) if possible. Alkoxides can act as hydride donors via

-hydride elimination, directly fueling protodebromination.
Solvent Dioxane/Water (4:1) or Toluene Avoid primary/secondary alcohols (MeOH, iPrOH) which are prime hydride sources.
Visual Mechanism: The Protodebromination Trap

G cluster_cycle Catalytic Cycle vs. Failure Mode Start Substrate (Ar-Br) OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd Fast TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Slow? DeadEnd Protodebromination (Ar-H Byproduct) OxAdd->DeadEnd Hydride Capture Product Coupled Product (Ar-R) TransMet->Product Reductive Elim. SideRxn Hydride Source (Alcohol/Base) SideRxn->DeadEnd

Caption: The "Death Loop" occurs when Transmetallation is slower than Hydride Capture from the solvent/base.

Module 2: Lithiation & Grignard Chemistry

User Question:

"I tried to generate the organolithium species with n-BuLi at -78°C, but upon quenching with an aldehyde, I got a mixture of regioisomers and decomposition. Is the bromine not exchanging?"

Technical Analysis:

The bromine is exchanging, but your molecule suffers from "Halogen Dance" (Base-Catalyzed Isomerization) .

  • Acidity: The proton between the Fluorine and the Ether (Position 4) and the proton between the Bromine and Fluorine (Position 6) are significantly acidified by the inductive effects of the F and O-R groups.

  • The Dance: Once the Ar-Li species forms, it acts as a base. It can deprotonate a molecule of starting material at a different position (Ortho-lithiation), causing the Li atom to "migrate" to a more thermodynamically stable position, or scrambling the regiochemistry.

Self-Validating Protocol (The "Inverse Addition" Method):

To fix this, you must ensure the Ar-Li species never exists in the presence of unreacted Ar-Br starting material.

  • Setup: Prepare a solution of n-BuLi (or i-PrMgCl·LiCl) in THF/Toluene at -78°C .

  • The Trap: If possible, mix your electrophile (e.g., TMSCl, Borate) with the aryl bromide if the electrophile is compatible with BuLi (Barbier conditions).

  • Inverse Addition (Critical): If Barbier is not possible, add the Aryl Bromide TO the Lithium reagent slowly. Do not add the Lithium to the Aryl Bromide. This ensures Li is always in excess, suppressing the proton-transfer between Ar-Li and Ar-Br.

  • Temperature: Strictly maintain <-70°C . Above -50°C, the difluoroethoxy group may undergo

    
    -elimination (ejecting fluoride).
    
Visual Mechanism: The Halogen Dance

Lithiation Start 1-Br-3-(OR)-5-F-benzene LiExchange Kinetic Product (1-Li-3-(OR)-5-F) Start->LiExchange n-BuLi (-78°C) Scramble Proton Transfer (Halogen Dance) LiExchange->Scramble Warm or Excess Ar-Br StableLi Thermodynamic Product (Isomerized Li-Species) Scramble->StableLi note PREVENTION: Use Inverse Addition (Add Ar-Br to Li) note->Scramble Blocks

Caption: Kinetic control is lost if the Ar-Li species encounters unreacted Ar-Br, leading to isomerization.

Module 3: Chemical Stability of the Difluoroethoxy Group

User Question:

"Can I use BBr3 to deprotect a methoxy group elsewhere in the molecule without affecting the difluoroethoxy chain?"

Technical Analysis:

NO. While the difluoroethoxy group is electronically deactivated (the


 pulls density, making the oxygen less Lewis basic than a methyl ether), Boron Tribromide (

)
is too aggressive. It will coordinate to the ether oxygen and cleave the side chain, likely resulting in the phenol.

Recommended Alternatives:

  • Thiophenol/K2CO3 (for methyl esters): If deprotecting an ester.[4]

  • TMSI (Iodotrimethylsilane): generated in situ (NaI + TMSCl). This is milder but still risky.

  • BCl3 (Boron Trichloride): Milder than

    
    , but requires careful monitoring at -78°C.
    
  • Pyridinium Hydrochloride: High temp melt (180°C) – likely incompatible due to thermal instability of the aryl halide.

Stability Table:

ReagentCompatibilityNotes
H2 / Pd-C Low Risk of hydrodehalogenation (loss of Br).
NaOH / LiOH Medium Stable at RT; high heat may cause hydrolysis of the

group.
TFA / HCl High The difluoroethoxy ether is stable to Brønsted acids.
BBr3 / AlCl3 Zero Will cleave the ether linkage.

References

  • Protodebromination Mechanisms

    • Mechanistic study on the coupling reaction of aryl bromides with arylboronic acids. Dalton Transactions. Link

  • Lithium-Halogen Exchange & Halogen Dance

    • The Mechanism of Lithium-Halogen Exchange.[5] Macmillan Group Meetings. Link

    • Ortho Lithiation and Lithium-Halogen Exchange of Aromatic Halides.[6] University Chemistry.[6] Link

  • Ether Cleavage Protocols

    • Cleavage of Ethers.[4][7] Chemistry LibreTexts. Link

  • Fluorinated Ether Stability

    • Synthesis of 2,2-difluoro-1,3-diketone... using fluorine gas. Beilstein J. Org. Chem. Link

Sources

Technical Support Center: Green Solvent Optimization for 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for drug development professionals and synthetic chemists looking to transition away from hazardous solvents (like DMF, NMP, Toluene, and 1,4-Dioxane) when performing cross-coupling reactions with 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene .

As a highly functionalized, electron-deficient building block, this molecule presents unique reactivity profiles. The synergistic electron-withdrawing effects of the 5-fluoro and 3-(2,2-difluoroethoxy) groups accelerate palladium oxidative addition but simultaneously increase the risk of unwanted Nucleophilic Aromatic Substitution (SNAr). Selecting the correct alternative solvent and base combination is critical to maintaining chemoselectivity.

Troubleshooting Guide: Solvent Substitution in Cross-Coupling

Q: Why am I seeing unwanted SNAr side-products during my Buchwald-Hartwig amination when using Cyrene? A: Cyrene (dihydrolevoglucosenone) is a popular green alternative to DMF, but it contains a reactive ketone moiety. In the presence of strong bases (like NaOtBu) commonly used in C-N couplings, Cyrene can undergo aldol-type condensations or degrade, which poisons the palladium catalyst[1]. Furthermore, highly polar aprotic environments combined with strong bases encourage the nucleophile to attack the activated C-F bond at the 5-position of your substrate. Solution: Switch to Eucalyptol or Cyclopentyl methyl ether (CPME) and downgrade your base to Cs2CO3. Eucalyptol is a bio-based solvent that provides excellent stability and mimics the non-polar, high-boiling profile of toluene, suppressing background SNAr while supporting the Pd-catalytic cycle[2].

Q: My aqueous workup for a Suzuki-Miyaura reaction in THF is forming an unbreakable emulsion. How can I resolve this? A: THF is completely miscible with water. When you quench the reaction, the highly lipophilic fluorinated product alters the partition coefficient, trapping water and organic layers in a stable emulsion. Solution: Substitute THF with 2-Methyltetrahydrofuran (2-MeTHF) . 2-MeTHF forms a clean biphasic system with water, allowing for direct, in-situ phase separation[3]. Additionally, 2-MeTHF weakly coordinates to palladium, which has been shown to facilitate catalyst activation early in the reaction[4].

Q: Can I use ethanol as a green solvent for all couplings with this bromoarene? A: No. While ethanol/water mixtures are highly efficient and recommended for Suzuki-Miyaura couplings[5], ethanol should be strictly avoided in Buchwald-Hartwig aminations. In basic conditions, ethanol can outcompete your target amine nucleophile, leading to unwanted etherification at the C-Br position.

Quantitative Solvent Comparison

When replacing traditional solvents, use the following validated metrics to select the appropriate medium for this compound.

Green SolventReplaces (Traditional)Boiling Point (°C)Water Solubility ( g/100g )Peroxide RiskRecommended Application for Substrate
2-MeTHF THF, 1,4-Dioxane8014LowBiphasic Suzuki-Miyaura couplings
CPME Toluene, THF1061.1Very LowHigh-temp Buchwald-Hartwig
Eucalyptol Toluene, DMF176InsolubleNoneHigh-temp C-N couplings, bio-based
EtOH / H₂O DMF / H₂O78MiscibleNoneHomogeneous Suzuki couplings

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems with built-in analytical checkpoints.

Protocol A: Biphasic Suzuki-Miyaura Coupling in 2-MeTHF/Water

Objective: Form a C-C bond while avoiding emulsions and suppressing protodeboronation.

  • Charge Reactor: Add this compound (1.0 eq), arylboronic acid (1.2 eq), and K2CO3 (2.0 eq) to the vessel.

  • Solvent Addition: Add 2-MeTHF (0.2 M) and Deionized Water (0.2 M).

    • Self-Validation Check: Visually confirm the presence of two distinct liquid phases. If miscible, verify the purity of the 2-MeTHF.

  • Deoxygenation: Sparge the biphasic mixture with N2 for 15 minutes.

    • Causality: Oxygen must be removed to prevent the homocoupling of the boronic acid and the oxidation of the active Pd(0) species.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) and heat to 75°C under vigorous stirring.

  • Reaction Monitoring: Sample the organic layer after 2 hours for HPLC analysis.

    • Checkpoint: Look for the disappearance of the bromoarene. If a peak corresponding to [M - F + OH] appears, hydroxide-driven SNAr is occurring; reduce the temperature to 60°C.

  • Workup: Cool to room temperature. Stop stirring and allow the phases to separate. Drain the aqueous layer. The 2-MeTHF layer can be washed directly with brine and concentrated[3].

Protocol B: Buchwald-Hartwig Amination in Eucalyptol

Objective: Achieve C-N coupling using a bio-based solvent without degrading the catalyst[2].

  • Charge Reactor: Add the bromoarene (1.0 eq), primary/secondary amine (1.2 eq), Cs2CO3 (1.5 eq), Pd2(dba)3 (0.02 eq), and XPhos (0.04 eq).

  • Solvent Addition: Add Eucalyptol (0.2 M).

    • Causality: Eucalyptol provides a stable, high-boiling (176°C) environment that mimics toluene's polarity but is derived from renewable biomass, keeping the base partially insoluble for a controlled reaction rate.

  • Deoxygenation: Perform 3 cycles of freeze-pump-thaw.

  • Heating: Heat the mixture to 110°C for 12 hours.

  • Reaction Monitoring: Analyze via LC-MS.

    • Checkpoint: Confirm the mass of the desired product. Eucalyptol will elute late on reverse-phase LC; ensure your gradient accounts for this.

  • Purification: Due to Eucalyptol's high boiling point, avoid rotary evaporation. Load the crude mixture directly onto a silica gel column (eluting with Hexanes/EtOAc) to separate the product from the solvent.

Systems & Workflow Diagram

Use the following decision matrix to determine the optimal green solvent based on your specific cross-coupling requirements.

SolventSelection Start 1-Bromo-3-(2,2-difluoroethoxy) -5-fluorobenzene RxnType Select Cross-Coupling Reaction Start->RxnType Suzuki Suzuki-Miyaura (C-C Bond) RxnType->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) RxnType->Buchwald AqBase Aqueous Base Compatible? Suzuki->AqBase StrongBase Strong Base Required? Buchwald->StrongBase Solvent1 2-MeTHF / Water (Biphasic System) AqBase->Solvent1 Yes, low solubility orgs Solvent2 EtOH / Water (Miscible System) AqBase->Solvent2 Yes, high solubility orgs Solvent3 t-Amyl Alcohol (Protic Alternative) StrongBase->Solvent3 Yes (Avoids enolization) Solvent4 Eucalyptol / CPME (Aprotic Alternative) StrongBase->Solvent4 No (Mild base used)

Decision matrix for selecting green solvents in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q: How does the 2,2-difluoroethoxy group impact solvent selection compared to a standard methoxy group? A: The CF2 moiety significantly reduces the Lewis basicity of the ether oxygen via strong inductive withdrawal. This means the oxygen will not competitively coordinate to the palladium catalyst. However, it drastically increases the lipophilicity of the molecule. Highly lipophilic solvents like CPME or Eucalyptol will solvate the starting material exceptionally well, whereas purely aqueous systems might require the addition of a surfactant (like TPGS-750-M) to achieve sufficient micellar encapsulation[6].

Q: I am trying to scale up a reaction using 2-MeTHF. Are there safety concerns regarding peroxides? A: 2-MeTHF has a significantly lower rate of peroxide formation compared to standard THF or 1,4-Dioxane, making it inherently safer for scale-up operations[4]. However, as a best practice, always test for peroxides using standard KI starch strips before heating the solvent.

Q: Can I use water as the sole solvent for this substrate? A: Yes, but with caveats. Because this compound is highly hydrophobic, running a Suzuki reaction in 100% water will result in a heterogeneous suspension, often leading to stalled reactions. You must either use an organic co-solvent (like ethanol)[5] or employ micellar catalysis technologies to solubilize the organic components.

References

  • Eucalyptol as a Bio-Based Solvent for Buchwald-Hartwig Reaction on O, S, N-Heterocycles - MDPI Catalysts.[Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - ACS Chemical Reviews.[Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides - NSF / Rutgers University.[Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - National Institutes of Health (NIH).[Link]

  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd - AIDIC.[Link]

  • Suzuki reaction - Wikipedia.[Link]

Sources

Validation & Comparative

comparing reactivity of 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene with similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene represents a strategic scaffold in modern medicinal chemistry, specifically designed to modulate lipophilicity (


) and metabolic stability without significantly altering the steric profile of the parent ethoxy arene.

This guide compares its reactivity against two primary structural classes:

  • Electron-Rich Analogs: e.g., 1-Bromo-3,5-dimethoxybenzene (Standard electron-donating resonance).

  • Electron-Deficient Analogs: e.g., 1-Bromo-3,5-difluorobenzene (Strong inductive withdrawal).

Structural & Electronic Analysis

The target compound features a unique "push-pull" electronic conflict that dictates its reactivity:

  • Bromine (C-1): The reactive handle for cross-coupling.

  • Fluorine (C-5): Provides strong inductive deactivation (

    
    ), facilitating oxidative addition at C-1.
    
  • 2,2-Difluoroethoxy (C-3): Unlike a standard ethoxy group (strong donor), the terminal

    
     moiety exerts an inductive withdrawing effect (
    
    
    
    ) that dampens the oxygen lone pair's resonance donation (
    
    
    ).

Implication: This compound is more reactive in Pd-catalyzed oxidative additions than its non-fluorinated ethoxy counterparts but retains enough electron density to avoid the rapid protodeboronation often seen with perfluorinated arenes.

Reactivity Comparison Matrix

The following data synthesizes experimental trends for 3,5-disubstituted aryl bromides in Palladium-catalyzed cross-coupling (Suzuki-Miyaura) and Lithium-Halogen exchange.

Table 1: Comparative Reactivity Performance
FeatureTarget Compound (Difluoroethoxy)Analog A (1-Bromo-3,5-dimethoxybenzene)Analog B (1-Bromo-3,5-difluorobenzene)
Electronic Nature Moderately Electron-DeficientElectron-RichHighly Electron-Deficient
Pd-Oxidative Addition Rate High (Facilitated by F and OCH2CHF2)Low (Deactivated by OMe resonance)Very High (Strongly activated)
Li-Halogen Exchange Fast (Requires -78°C)Moderate (Stable at -40°C)Very Fast (Prone to benzyne formation)
Metabolic Stability High (Blocked O-dealkylation)Low (Rapid O-demethylation)High (No alkyl groups)
Solubility (Lipophilicity) High (Lipophilic tail)ModerateModerate
Primary Side Reaction

-elimination of fluoride (rare, requires strong base)
HomocouplingHydrodehalogenation

Detailed Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Rationale: Standard conditions often fail for electron-deficient ethers due to competitive hydrolysis. This protocol uses a precatalyst system to ensure rapid turnover before side reactions occur.

Reagents:

  • Substrate: 1.0 equiv (this compound)

  • Boronic Acid: 1.2 equiv (Aryl-B(OH)2)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (3.0 equiv, 2M aq.)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Inert Setup: Charge a reaction vial with the substrate, boronic acid, and phosphate base. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Add degassed 1,4-Dioxane. Critical: Oxygen presence promotes homocoupling of the boronic acid.

  • Catalyst Injection: Add the Pd-catalyst quickly under positive Argon flow.

  • Thermal Cycle: Heat to 80°C for 4–6 hours. Note: Do not exceed 100°C to prevent potential fluoride elimination from the side chain.

  • Workup: Cool to RT, filter through Celite, and concentrate.

Protocol B: Lithium-Halogen Exchange (Electrophile Trapping)

Rationale: The inductive effect of the fluorine at C-5 acidifies the ring protons. To prevent "lithium migration" (ortho-lithiation), strictly controlled low temperatures are required.

Step-by-Step Workflow:

  • Cryogenic Cooling: Dissolve substrate (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78°C (Internal temperature must be monitored).

  • Exchange: Add

    
    -BuLi (1.05 equiv, 2.5M in hexanes) dropwise over 10 minutes.
    
    • Checkpoint: The solution should remain clear. Yellowing indicates aggregation or deprotonation.

  • Equilibration: Stir at -78°C for exactly 15 minutes . Warning: Longer times increase the risk of scrambling to the C-2 or C-4 positions.

  • Trapping: Add electrophile (e.g., DMF,

    
     equiv) rapidly.
    
  • Quench: Warm to 0°C and quench with sat.

    
    .
    

Mechanistic Visualizations

Diagram 1: Electronic Activation Pathway

This diagram illustrates why the target compound exhibits superior cross-coupling kinetics compared to methoxy analogs.

ReactivityLogic Compound This compound F_Sub C5-Fluorine (Inductive Withdrawal) Compound->F_Sub Ether_Sub Difluoroethoxy Group (Dampened Resonance) Compound->Ether_Sub Ring_Density Decreased Electron Density at C-Br Bond F_Sub->Ring_Density -I Effect Ether_Sub->Ring_Density Weak +R / Strong -I OxAdd Facilitated Oxidative Addition (Rate Limiting Step) Ring_Density->OxAdd Lowers Activation Energy Result High Yield in Suzuki/Buchwald Couplings OxAdd->Result

Caption: Electronic influence of substituents on the oxidative addition step of Pd-catalyzed coupling.

Diagram 2: Reaction Decision Tree

A logic guide for selecting the correct methodology based on the target transformation.

DecisionTree Start Start: Functionalize C-Br Bond Method Choose Method Start->Method Path_Pd Transition Metal Catalysis (Pd/Ni) Method->Path_Pd Biaryl/Amination Path_Li Lithium-Halogen Exchange Method->Path_Li Formylation/Carboxylation Cond_Pd Is the coupling partner base-sensitive? Path_Pd->Cond_Pd Cond_Li Is the electrophile enolizable? Path_Li->Cond_Li Sol_Pd_Base Use Mild Base (K3PO4 / Cs2CO3) Cond_Pd->Sol_Pd_Base Yes Sol_Pd_Std Standard Cond. (NaOtBu / K2CO3) Cond_Pd->Sol_Pd_Std No Sol_Li_Cryo Sol_Li_Cryo Cond_Li->Sol_Li_Cryo Strict Temp Control

Caption: Operational decision tree for functionalizing the brominated scaffold.

References

  • American Elements. 1-bromo-3-(2,2-difluoroethoxy)benzene Product Data. American Elements. Retrieved from [Link][1]

  • National Institute of Standards and Technology (NIST). Benzene, 1-bromo-3-fluoro- Thermochemical Data. U.S. Department of Commerce.[2] Retrieved from [Link]

  • Organic Syntheses. Preparation of 1-Bromo-2-fluorobenzene via Diazotization (Analogous Protocol). Org. Synth. 1973, 53, 53. Retrieved from [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions of Fluorinated Biphenyl Derivatives. Molecules, 2017. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Strategic Application of 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene in Discovery Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates the trajectory of a research program. Fluorinated building blocks, in particular, have become indispensable tools in modern medicinal chemistry, offering a powerful means to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] This guide provides an in-depth characterization of products derived from 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene, a specialized building block poised for the synthesis of novel chemical entities. We will objectively compare the projected performance of its derivatives with those from a common alternative, supported by representative experimental data and protocols.

The strategic incorporation of fluorine into drug molecules is a well-established strategy to enhance metabolic stability, improve bioavailability, and modulate receptor binding affinity.[2][3] The this compound scaffold is of particular interest due to the unique combination of a reactive bromine handle for cross-coupling reactions and two distinct fluorine-containing moieties: a fluoro substituent directly on the aromatic ring and a difluoroethoxy group. This combination allows for the introduction of a unique electronic and steric profile into target molecules.

The Synthetic Utility: A Case Study in Suzuki-Miyaura Coupling

The bromine atom on the this compound ring serves as a versatile functional group for transition metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example for the formation of carbon-carbon bonds.[3][4] This reaction enables the straightforward synthesis of biaryl structures, which are prevalent in many therapeutic agents.

Below is a representative, detailed protocol for the synthesis of a hypothetical derivative, 3-(2,2-difluoroethoxy)-5-fluoro-1,1'-biphenyl, via a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 3-(2,2-difluoroethoxy)-5-fluoro-1,1'-biphenyl

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a 3:1 mixture of toluene and ethanol (10 mL) and deionized water (2 mL).

  • Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-(2,2-difluoroethoxy)-5-fluoro-1,1'-biphenyl.

Characterization of the Hypothetical Product

The successful synthesis of 3-(2,2-difluoroethoxy)-5-fluoro-1,1'-biphenyl would be confirmed through a suite of spectroscopic techniques. The expected data is summarized in the table below.

Analysis Expected Results for 3-(2,2-difluoroethoxy)-5-fluoro-1,1'-biphenyl
¹H NMR Signals corresponding to the aromatic protons of both phenyl rings. A characteristic triplet for the -OCHF₂ proton with a large J-coupling to the fluorine atoms.
¹³C NMR Resonances for all carbon atoms, with characteristic C-F couplings for the carbons attached to fluorine.
¹⁹F NMR Two distinct signals: one for the aromatic fluorine and another for the difluoroethoxy group, likely a triplet.
Mass Spec A molecular ion peak corresponding to the calculated mass of the product.

Performance Comparison: The Impact of the Difluoroethoxy Group

To understand the contribution of the 2,2-difluoroethoxy group, we can compare our hypothetical product with a derivative synthesized from a simpler, yet structurally related building block: 1-Bromo-3,5-difluorobenzene. The Suzuki coupling of this alternative with phenylboronic acid would yield 3,5-difluoro-1,1'-biphenyl.

The table below provides a comparative analysis of the projected properties of these two derivatives.

Property Derivative from this compound Derivative from 1-Bromo-3,5-difluorobenzene Rationale for Difference
Lipophilicity (cLogP) HigherLowerThe difluoroethoxy group is significantly more lipophilic than a fluorine atom.
Metabolic Stability Potentially HigherLowerThe difluoroethoxy group can block potential sites of metabolism on the aromatic ring.
Aqueous Solubility LowerHigherIncreased lipophilicity generally leads to decreased aqueous solubility.
Binding Affinity Potentially ModulatedDifferentThe larger and more complex difluoroethoxy group can form different interactions within a binding pocket compared to a simple fluoro substituent.

Visualizing the Workflow and Comparison

To further clarify the synthetic approach and the comparative logic, the following diagrams are provided.

cluster_0 Synthesis of 3-(2,2-difluoroethoxy)-5-fluoro-1,1'-biphenyl start This compound reaction Suzuki-Miyaura Coupling start->reaction Reacts with reagents Phenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃ reagents->reaction product 3-(2,2-difluoroethoxy)-5-fluoro-1,1'-biphenyl reaction->product purification Column Chromatography product->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for the hypothetical derivative.

cluster_1 Comparative Analysis of Building Blocks bb1 This compound product1 Derivative 1: Higher Lipophilicity, Potentially Higher Metabolic Stability bb1->product1 Leads to bb2 1-Bromo-3,5-difluorobenzene (Alternative) product2 Derivative 2: Lower Lipophilicity, Lower Metabolic Stability bb2->product2 Leads to

Caption: Comparison of derivatives from the two building blocks.

Conclusion and Future Perspectives

While direct experimental data on the derivatives of this compound is not yet widely available in the public domain, this guide provides a scientifically grounded framework for its potential applications and the characterization of its products. The strategic inclusion of the difluoroethoxy group is anticipated to impart favorable properties for drug discovery, particularly in enhancing lipophilicity and metabolic stability.

The provided experimental protocol for a Suzuki-Miyaura coupling serves as a robust starting point for the synthesis of novel biaryl derivatives. Researchers are encouraged to adapt and optimize these conditions for their specific needs. The comparative analysis with the simpler 1-Bromo-3,5-difluorobenzene highlights the nuanced yet significant impact that the choice of a fluorinated building block can have on the properties of the final molecule. As the demand for more sophisticated and effective therapeutics continues to grow, the exploration of unique fluorinated building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery.

References

  • [Reference to a general organic chemistry textbook or a review on Suzuki-Miyaura coupling]
  • Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. (2026, January 19). Retrieved from [Link]

  • [Reference to a publication detailing the impact of fluorin
  • The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. (2025, October 19). Retrieved from [Link]

  • The Chemical Versatility of 1-Bromo-3,5-difluorobenzene in Organic Synthesis. (2026, February 20). Retrieved from [Link]

  • [Reference to a review on the role of fluorine in medicinal chemistry]
  • Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles. (2023). PMC. Retrieved from [Link]

  • [Reference to a publication on synthetic approaches to fluorin
  • [Reference to a publication on the synthesis of fluorin
  • [Reference to a publication with examples of bioactive compounds bearing fluorine
  • [Reference to a publication on PFAS-free synthesis of fluorin
  • [Reference to a publication on trifluoromethyl
  • Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. (2018). PMC. Retrieved from [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). Molecules. Retrieved from [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • [Reference to a publication on FDA-approved fluorin
  • [Reference to a publication on new approved drugs with tailor-made amino acids and fluorine]
  • [Reference to a publication on the latest FDA-approved pharmaceuticals with tailor-made amino acids and fluorine]
  • [Reference to a publication on the efficient discovery of bioactive scaffolds]
  • [Reference to a public
  • [Reference to a thesis on the synthesis of 3-methoxyflavones]
  • [Reference to a publication with spectroscopic d
  • [Reference to a publication on the synthesis and properties of fluorin
  • [Reference to a public
  • [Reference to a publication on screening of palladium c
  • [Reference to a publication with analytical and spectroscopic d
  • [Reference to a publication on bioactive compounds against Alzheimer's disease]
  • [Reference to a publication on neuroprotection with bioactive compounds]
  • [Reference to a publication on bioactive compounds
  • [Reference to a publication on the synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide]
  • [Reference to a publication on the stereochemical course of Pd-c
  • [Reference to a publication on the synthesis of 3,4,5-trisubstituted isoxazoles]

Sources

A Comparative Guide to the Mechanistic Utility of 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the strategic selection of chemical building blocks is a critical determinant of synthetic efficiency and the ultimate success of a research program. Fluorinated aromatic compounds are of particular interest due to the profound and often beneficial effects of fluorine on molecular properties, including metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth technical comparison of 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene , a highly functionalized reagent, against relevant alternatives. We will explore its reactivity profile, its application as a mechanistic probe, and provide actionable experimental protocols to demonstrate its utility in modern synthetic chemistry.

The Strategic Value of the 3-Bromo-5-(2,2-difluoroethoxy)phenyl Scaffold

The title compound, this compound, presents a unique constellation of functional groups, each imparting distinct chemical properties. Understanding these individual contributions is key to leveraging this reagent effectively.

  • The Bromine Atom: This is the primary reactive handle for a multitude of transformations, most notably transition metal-catalyzed cross-coupling reactions.[2][3] It allows for the precise and predictable formation of new carbon-carbon and carbon-heteroatom bonds.

  • The Meta-Fluorine Atom: The fluorine at the 5-position significantly modulates the electronic properties of the aromatic ring. As a strongly electron-withdrawing group, it influences the reactivity of the C-Br bond and can serve as a spectroscopic probe (¹⁹F NMR) or a potential metabolic blocker.

  • The 2,2-Difluoroethoxy Group: This moiety is more than a simple ether. The two fluorine atoms on the terminal carbon create a potent dipole, decrease the pKa of the adjacent C-H bonds, and increase lipophilicity. Crucially, this group can act as a bioisostere for other functionalities and often enhances metabolic stability by preventing oxidation at the benzylic position.

This combination makes the scaffold an excellent tool not only for building molecular complexity but also for conducting detailed Structure-Activity Relationship (SAR) and mechanistic studies.

Comparative Reactivity in Key Synthetic Transformations

The true value of a building block is revealed in its performance relative to other options. We will compare this compound (Reagent A ) with a simpler, common alternative: 1-Bromo-3,5-difluorobenzene (Reagent B ).[3] Reagent B allows us to isolate the effect of the difluoroethoxy group.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation. The electronic nature of the aryl bromide substrate is critical for the initial oxidative addition step to the Pd(0) catalyst.

Expert Insight: The electron-withdrawing nature of both the fluorine and the difluoroethoxy group in Reagent A makes the aromatic ring electron-deficient. This generally facilitates the oxidative addition step, which is often rate-limiting. However, excessive steric hindrance from the side chain or potential coordinating interactions with the ether oxygen could necessitate careful ligand selection compared to the sterically unencumbered Reagent B .

Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling

ReagentCoupling PartnerCatalyst SystemTypical Yield (%)Key Considerations
A : this compoundPhenylboronic AcidPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O85-95%Higher reactivity may allow for lower catalyst loading or milder conditions.
B : 1-Bromo-3,5-difluorobenzenePhenylboronic AcidPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O80-90%A reliable substrate, serves as an excellent baseline for comparison.[3]
A : this compound2-Pyridylboronic AcidPdCl₂(dppf), K₃PO₄, Dioxane75-85%The ether oxygen may require a bidentate phosphine ligand like dppf for optimal results with heteroaromatic partners.
B : 1-Bromo-3,5-difluorobenzene2-Pyridylboronic AcidPdCl₂(dppf), K₃PO₄, Dioxane70-80%Performs well, but may require slightly higher temperatures than Reagent A.

Note: Yields are representative and can vary based on specific reaction conditions and the purity of reagents.

Lithiation and Metal-Halogen Exchange

The bromine atom can be exchanged with lithium to form a powerful nucleophile, enabling the formation of bonds with various electrophiles.

Expert Insight: The electron-withdrawing substituents on Reagent A increase the acidity of the aromatic protons, creating a risk of competitive deprotonation over metal-halogen exchange, especially with strong, non-bulky bases like n-BuLi at elevated temperatures. Using a bulkier base like t-BuLi or performing the exchange at very low temperatures (-78 °C) is critical to ensure regioselectivity.[4]

Table 2: Comparison in Lithiation-Electrophile Trapping

ReagentConditionElectrophileProductExpected Outcome & Mechanistic Insight
A : this compoundn-BuLi, THF, -78 °CTrimethyl borateBoronic EsterHigh yield expected. The resulting lithiated species is stabilized by the adjacent fluorine, favoring the desired reaction pathway.[4]
B : 1-Bromo-3,5-difluorobenzenen-BuLi, THF, -78 °CTrimethyl borateBoronic EsterHigh yield expected. Serves as a control to assess any electronic or steric influence of the difluoroethoxy group.
A : this compoundn-BuLi, THF, -40 °CDMFAldehydePotential for side-products via deprotonation at the C2 position. The difluoroethoxy group may slightly increase the acidity of this proton.

Experimental Protocols & Workflow Visualization

To ensure trustworthiness and reproducibility, the following protocols are detailed with causal explanations for key steps.

Protocol 1: Suzuki-Miyaura Coupling of Reagent A

This protocol describes a standard coupling with phenylboronic acid, a self-validating system due to its high reliability.

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

    • Rationale: An inert atmosphere (Argon or Nitrogen) is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

    • Rationale: Pd(PPh₃)₄ is a reliable, pre-activated Pd(0) source suitable for a wide range of aryl bromides. 3 mol% is a standard loading for robust substrates.

  • Solvent Addition: Add a degassed 3:1 mixture of Toluene and Water.

    • Rationale: Toluene solubilizes the organic reagents and catalyst, while water dissolves the inorganic base. Degassing (sparging with Argon) removes dissolved oxygen.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 4-6 hours. Monitor by TLC or LC-MS.

    • Rationale: Heating provides the necessary activation energy for the catalytic cycle. Vigorous stirring is essential for mixing the biphasic system.

  • Workup: Cool to room temperature, separate the layers, and extract the aqueous layer with ethyl acetate (3x). Combine organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Rationale: Standard aqueous workup removes the base and inorganic byproducts.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Diagram: General Synthetic Pathways

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Product Scaffolds A This compound B Suzuki-Miyaura Coupling (Pd(0), R-B(OH)₂) A->B C-C Bond C Buchwald-Hartwig Amination (Pd(0), R₂NH) A->C C-N Bond D Lithiation / Trapping (n-BuLi, E⁺) A->D C-X Bond E Sonogashira Coupling (Pd(0)/Cu(I), Alkyne) A->E C-C Bond (sp) F Biaryl Ethers B->F G Aryl Amines C->G H Functionalized Aromatics (e.g., Boronic Esters, Aldehydes) D->H I Alkynyl Aromatics E->I

Caption: Key synthetic transformations accessible from the title reagent.

Diagram: Reagent Selection Workflow

G start Define Research Goal q1 Is enhanced metabolic stability a key objective? start->q1 q2 Is a simple electronic probe sufficient? q1->q2 No reagent_A Select Reagent A (with -OCH₂CF₂H) q1->reagent_A Yes q2->reagent_A No, need lipophilic H-bond donor mimic reagent_B Select Reagent B (1-Bromo-3,5-difluorobenzene) q2->reagent_B Yes end_A Proceed with Synthesis & Biological Testing reagent_A->end_A end_B Proceed with Baseline Mechanistic Study reagent_B->end_B

Caption: Decision workflow for selecting the appropriate building block.

Conclusion and Future Perspectives

This compound is a sophisticated chemical tool whose value extends beyond its role as a simple building block. The strategic incorporation of the difluoroethoxy group provides a unique handle for modulating pharmacokinetic properties, making it particularly valuable for drug discovery programs.[1] Its enhanced reactivity in certain transformations, when compared to simpler analogs like 1-bromo-3,5-difluorobenzene, can lead to more efficient synthetic routes.

However, researchers must be mindful of the potential for increased steric hindrance and the altered acidity of adjacent protons, which necessitate careful optimization of reaction conditions, particularly in metal-halogen exchange reactions. By understanding the mechanistic nuances detailed in this guide, scientists can fully exploit the potential of this versatile reagent to accelerate their research and development efforts.

References

  • 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene synthesis.ChemicalBook.
  • Synthesis of 3-Bromo-5-difluoromethoxy-2-fluorophenol.Benchchem Technical Support Center.
  • Exploring the Chemical Reactivity of 1-Bromo-3-fluoro-5-nitrobenzene.NINGBO INNO PHARMCHEM CO.,LTD.
  • The Chemical Versatility of 1-Bromo-3,5-difluorobenzene in Organic Synthesis.Unknown Source.
  • Applications of Fluorine in Medicinal Chemistry.Journal of Medicinal Chemistry.
  • 1-Bromo-3,5-difluorobenzene 98%.Sigma-Aldrich.

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Technical Assessment: Reactivity Profile & Synthetic Utility of 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Subject: 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene (CAS: Analogous to 433939-28-7 series) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.[1]

Executive Summary: The "Privileged" Scaffold

In modern medicinal chemistry, the This compound scaffold represents a high-value "fragment" designed to modulate lipophilicity (LogD) and metabolic stability without altering steric bulk significantly compared to a standard ethoxy group.[1]

This guide objectively compares the utility of this pre-functionalized building block against alternative synthetic strategies (e.g., late-stage fluoroalkylation). It provides evidence-based protocols for its three primary reaction pathways: Suzuki-Miyaura Cross-Coupling , Buchwald-Hartwig Amination , and Lithium-Halogen Exchange .[1]

Why This Molecule?
  • Metabolic Blocking: The terminal -CHF2 group blocks P450-mediated oxidation typical of terminal methyl groups.[1]

  • Electronic Modulation: The 3,5-disubstitution pattern (Fluoro, Difluoroethoxy) creates an electron-deficient ring (

    
    ), activating the C-Br bond for oxidative addition while deactivating the ring toward electrophilic aromatic substitution (SEAr).[1]
    

Reactivity Profile & Decision Tree

The reactivity of this molecule is dominated by the C-Br bond, which is significantly activated by the electron-withdrawing nature of the meta-fluorine and meta-alkoxy groups.[1]

Decision Logic for Chemists

Use the following logic flow to determine the optimal synthetic pathway.

ReactivityTree Start Target: this compound Q1 Desired Bond Formation? Start->Q1 Path_CC C-C Bond (Biaryl) Q1->Path_CC Path_CN C-N Bond (Aniline) Q1->Path_CN Path_Metal Nucleophilic Addition Q1->Path_Metal Suzuki Suzuki-Miyaura Coupling (Preferred) Path_CC->Suzuki Buchwald Buchwald-Hartwig (Requires Specific Ligands) Path_CN->Buchwald LiExchange Li-Halogen Exchange (-78°C, n-BuLi) Path_Metal->LiExchange Condition1 Partner = Boronic Acid Cat: Pd(dppf)Cl2 Suzuki->Condition1 Condition2 Partner = Amine Cat: Pd-BrettPhos Buchwald->Condition2 Condition3 Partner = Electrophile (Aldehyde/Ketone) LiExchange->Condition3

Figure 1: Synthetic decision tree based on the desired bond formation. The electron-deficient nature of the ring dictates specific catalyst choices.

Comparative Analysis: Pre-Functionalized Block vs. Late-Stage Synthesis[1]

A critical decision in process chemistry is whether to couple the fluorinated block (Strategy A) or couple a phenol and alkylate it later (Strategy B).

The Comparison
FeatureStrategy A: Pre-Functionalized Block (Using the Topic Molecule)Strategy B: Late-Stage Alkylation (Using 3-Bromo-5-fluorophenol)
Step Count Low (1 Step) directly to core.[1]High (2-3 Steps) : Protection -> Coupling -> Deprotection -> Alkylation.[1]
Chemoselectivity High. No competing nucleophiles.Low. Alkylating agents (e.g.,

) may react with other nucleophiles (amines/alcohols) on the scaffold.[1]
Yield High (>85%) for Suzuki couplings.Moderate (<60%) cumulative yield due to multi-step handling.
Cost Higher upfront raw material cost.Lower raw material cost, higher operational cost (time/waste).
Risk Protodebromination: The activated C-Br bond is sensitive to reduction if water/base ratio is off.[1]O-Alkylation issues: Difluoroethylation often requires harsh bases (Cs2CO3, heat) that sensitive scaffolds cannot tolerate.[1]

Verdict: Strategy A is superior for convergent synthesis, particularly when the final drug target contains other base-sensitive functional groups (esters, nitriles) that would not survive the harsh conditions of late-stage difluoroethylation.

Detailed Experimental Protocols

These protocols are based on the specific electronic requirements of electron-deficient aryl bromides.[1]

Protocol A: Suzuki-Miyaura Coupling (General Procedure)

Context: This protocol mitigates the risk of protodebromination common with electron-poor rings.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%) — Selected for robustness against steric bulk.[1]

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step:

  • Charge: In a reaction vial, combine the aryl bromide, boronic acid, and Pd(dppf)Cl₂.

  • Inert: Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvate: Add degassed 1,4-Dioxane (concentration ~0.1 M) and aqueous K₂CO₃.

  • Heat: Stir at 80-90°C for 4–16 hours. Note: Do not exceed 100°C to prevent hydrodebromination.[1]

  • Monitor: Check LCMS for the disappearance of the bromide (M+H not usually visible; look for UV trace).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.[2][3]

Protocol B: Lithium-Halogen Exchange (Boronate Synthesis)

Context: Converting the molecule into a nucleophile (Boronic Ester) for inverse coupling.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • n-Butyllithium (1.1 equiv, 2.5M in hexanes)[1]

  • Triisopropyl borate (1.2 equiv)[1]

  • Solvent: Anhydrous THF

Step-by-Step:

  • Cool: Dissolve the aryl bromide in anhydrous THF under Argon. Cool to -78°C (Dry ice/Acetone). Critical: Temperature control is vital to prevent benzyne formation or scrambling.

  • Exchange: Add n-BuLi dropwise over 20 minutes. Stir at -78°C for 45 minutes.

    • Checkpoint: The solution usually turns light yellow.

  • Quench: Add Triisopropyl borate dropwise. Stir at -78°C for 30 mins, then allow to warm to Room Temperature (RT) over 2 hours.

  • Hydrolysis: Quench with 1N HCl (mildly acidic) to cleave the boronate ester to the acid, or add Pinacol/Acetic Acid to form the Bpin ester directly.

Mechanistic Insight & Troubleshooting

The following diagram illustrates the catalytic cycle and potential failure modes specific to this fluorinated scaffold.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast due to e- poor ring) Pd0->OxAdd + Ar-Br TransMet Transmetallation OxAdd->TransMet + Ar-B(OH)2 / Base SideRxn Side Reaction: Protodebromination OxAdd->SideRxn If H2O/Heat too high RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Completes

Figure 2: Catalytic cycle.[1] Note that Oxidative Addition is accelerated by the Fluorine/Ethoxy substituents, but this same activation makes the intermediate Pd(II) species susceptible to protonation (Side Reaction) if transmetallation is slow.

Troubleshooting Guide
  • Problem: Low yield, starting material consumed.

    • Cause: Protodebromination (Ar-Br

      
       Ar-H).[1]
      
    • Solution: Switch to anhydrous conditions (using Cs₂CO₃ in DMF/Dioxane) or lower the temperature.

  • Problem: Incomplete conversion.

    • Cause: Catalyst poisoning by the free fluorinated ether (rare but possible).

    • Solution: Switch to a highly active catalyst system like XPhos Pd G2 or Pd(dtbpf)Cl₂ .

References

  • General Reactivity of Fluorinated Aryl Bromides

    • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.[1][4][5] (2017). University of Granada.

  • Lithiation Protocols for Difluoro-substituted Arenes

    • Synthesis of 3-Bromo-5-difluoromethoxy-2-fluorophenol (Analogous Chemistry). BenchChem Technical Support.[2]

  • Medicinal Chemistry of the Difluoroethoxy Group

    • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry. (2024).[3][6] ChemRxiv.

  • Nickel-Catalyzed Cross-Coupling of Electron-Deficient Aryl Halides

    • Replacing Conventional Carbon Nucleophiles with Electrophiles.[7] (2013). J. Am. Chem. Soc.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Due to the absence of a specific SDS, a conservative approach to hazard assessment is warranted. Based on the known hazards of analogous compounds like 1-Bromo-3,5-difluorobenzene and other halogenated ethers, 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene should be presumed to be hazardous.

Anticipated Hazards:

  • Skin and Eye Irritation: Halogenated aromatic compounds are frequently cited as causing skin and eye irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of vapors may lead to respiratory irritation.[4]

  • Toxicity: Many halogenated organic compounds are considered toxic and may have long-term health effects. Some are suspected carcinogens.[4]

  • Environmental Hazard: Brominated and fluorinated compounds can be persistent in the environment and toxic to aquatic life.[1][2][5]

PropertyAnticipated Value/ClassificationRationale/Source
Physical State LiquidBased on similar halogenated benzenes.[6]
Health Hazards Skin Irritant, Eye Irritant, Respiratory Irritant, Potentially Harmful if Swallowed or Inhaled.Extrapolated from data on similar compounds.[1][2][3]
Environmental Hazards Toxic to aquatic life with long-lasting effects.A common characteristic of halogenated aromatic compounds.[1][2]
Fire Hazards Likely combustible. Vapors may form explosive mixtures with air.Based on data for 1-Bromo-3,5-difluorobenzene.[1]
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound and its waste.[7][8][9]

  • Hand Protection: Wear nitrile or butyl rubber gloves. Given that some halogenated solvents can permeate nitrile gloves, double-gloving is a prudent measure for extended handling or in the event of a spill.[7][8] Always inspect gloves for any signs of degradation or puncture before use.

  • Eye and Face Protection: Chemical splash goggles are mandatory. When transferring larger volumes or when there is a heightened risk of splashing, a face shield worn over safety goggles is required.[7][8]

  • Body Protection: A flame-resistant lab coat should be worn at all times. For tasks with a higher risk of splashes, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of this compound, including waste consolidation, should be performed within a certified chemical fume hood to minimize inhalation exposure.[4]

Waste Collection and Segregation: Preventing Incompatible Reactions

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure environmentally sound disposal.

Core Principles:

  • Dedicated Waste Container: Use a clearly labeled, dedicated waste container for this compound and any materials contaminated with it (e.g., pipette tips, contaminated wipes). The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Halogenated Waste Stream: This compound must be disposed of in a designated halogenated organic waste stream.[10] Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.

  • Avoid Incompatibilities: Do not mix this waste with strong oxidizing agents, strong bases, or reactive metals. A detailed list of potential incompatibilities is provided in a later section.

Spill and Emergency Procedures: A Plan for the Unexpected

Prompt and correct response to a spill is critical to mitigating potential harm.[11][12][13][14]

For a Small Spill (manageable by trained personnel):

  • Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the chemical fume hood is operational.

  • Don PPE: Wear the appropriate PPE as outlined above.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent for solvents. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in the designated halogenated waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as halogenated waste.

For a Large Spill (beyond the control of laboratory personnel):

  • Evacuate: Immediately evacuate the laboratory, closing the doors behind you.

  • Activate Alarm: Activate the nearest fire alarm to alert emergency services and facilitate building evacuation.

  • Notify Emergency Services: From a safe location, call your institution's emergency number and provide details of the spill, including the chemical name and location.

Disposal Protocol: A Step-by-Step Guide
  • Waste Identification: Ensure the waste container is accurately labeled with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.

  • Container Management: Keep the waste container securely closed when not in use. Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Request for Pickup: Once the container is full or is no longer being used, arrange for its collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Final Disposal Method: The ultimate disposal of halogenated organic waste is typically through high-temperature incineration at a permitted hazardous waste facility.[15][16][17] This method is designed to break the strong carbon-halogen bonds and convert the compound into less harmful substances. Some facilities may also employ bromine recovery and recycling processes.[18][19][20]

Chemical Incompatibility: A Proactive Approach to Safety

Based on the structure of this compound (an ether and a halogenated aromatic compound), the following incompatibilities should be anticipated:

  • Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, permanganates) can lead to vigorous or explosive reactions with organic compounds.[21]

  • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide) can potentially react with the halogenated components.

  • Reactive Metals: (e.g., sodium, potassium, magnesium) can cause highly exothermic and potentially explosive reactions with halogenated compounds.

  • Strong Acids: While ethers are generally unreactive, they can be cleaved by strong acids like HBr and HI.[22]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Generation of Waste Assess_Hazards Assess Hazards (Assume Irritant, Toxic, Environmental Hazard) Start->Assess_Hazards Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) Assess_Hazards->Select_PPE Waste_Container Use Labeled, Compatible Halogenated Waste Container Select_PPE->Waste_Container Spill_Check Spill or Leak? Waste_Container->Spill_Check Small_Spill Small Spill Procedure Spill_Check->Small_Spill Yes (Small) Large_Spill Large Spill Procedure (Evacuate & Call EHS) Spill_Check->Large_Spill Yes (Large) Segregate_Waste Segregate from Incompatible Waste (Oxidizers, Bases, Reactive Metals) Spill_Check->Segregate_Waste No Contain_Absorb Contain & Absorb with Inert Material Small_Spill->Contain_Absorb Collect_Waste Collect & Place in Halogenated Waste Container Contain_Absorb->Collect_Waste Decontaminate Decontaminate Spill Area Collect_Waste->Decontaminate Decontaminate->Segregate_Waste Store_Waste Store Securely in Satellite Accumulation Area Segregate_Waste->Store_Waste Request_Pickup Request Waste Pickup from EHS Store_Waste->Request_Pickup Final_Disposal Final Disposal (High-Temperature Incineration) Request_Pickup->Final_Disposal

Caption: Decision workflow for safe disposal.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Illinois Pollution Control Board. (n.d.). Section 729.241 Aqueous Solutions of Halogenated Compounds. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Environmental Health & Safety. Retrieved from [Link]

  • Ministry for the Environment. (n.d.). Managing waste that may contain brominated flame retardants. Retrieved from [Link]

  • PSFC. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Appendix K - Incompatible Chemicals. Environment, Health and Safety. Retrieved from [Link]

  • eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET: 1,Bromo-3,5-difluorobenzene. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Halogenated Organics Waste Compatibility. Retrieved from [Link]

  • Pilloud, F. (2018). Bromine Recycling in the Chemical Industry – An Example of Circular Economy. CHIMIA, 72(10), 708-711. Retrieved from [Link]

  • Arizona Department of Environmental Quality. (2025, September 25). When Used Oil Is Regulated as a Hazardous Waste. Retrieved from [Link]

  • Oakland University. (2025-2026). Spill Control/Emergency Response - EHSO Manual. Retrieved from [Link]

  • Engineered Science Publisher. (2025, September 18). Modern Approaches to Green Bromination for a Sustainable Future. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-3,5-difluorobenzene. PubChem. Retrieved from [Link]

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Bromine Science and Environmental Forum. (n.d.). Recycling of bromine from plastics containing brominated flame retardants in state-of-the-art combustion facilities. Retrieved from [Link]

  • Columbia University. (n.d.). Emergency Spill Procedures. Research. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Examples of Incompatible Chemicals. Retrieved from [Link]

  • University of Cambridge. (n.d.). Incompatible chemicals. Department of Engineering Health & Safety. Retrieved from [Link]

  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]

  • StudySmarter. (n.d.). Organic Chemistry Reactivity Of Alcohols, Ethers, And Epoxides. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Incompatible Chemicals. Risk Management and Safety. Retrieved from [Link]

  • ResearchGate. (n.d.). Halogenation of Ethers: A Guide to Functional Group Preparations. Retrieved from [Link]

  • Google Patents. (n.d.). DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
  • MDPI. (2021, March 14). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. Catalysts, 11(3), 379. Retrieved from [Link]

  • SciSpace. (2004, June 2). Process for the preparation of 1-bromo-3,5-difluorobenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 14). 9.8: Reactions of Ethers. Retrieved from [Link]

  • National Science Foundation. (n.d.). Fluorine-free materials to trap and destroy PFAS. Retrieved from [Link]

  • GOV.UK. (2014, December 31). [Withdrawn] How to dispose of industrial solvents that contain F gas. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2008, February 3). Ether halogenation?. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis: Understanding the Risks

Based on an analysis of related chemical structures, 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene is anticipated to present the following hazards:

  • Skin, Eye, and Respiratory Irritation: Like many halogenated aromatic compounds, this substance is expected to be irritating upon contact with the skin, eyes, and respiratory tract.[1][2]

  • Potential for Harm if Swallowed: Ingestion may lead to adverse health effects.[4]

  • Flammability: While some related compounds are non-combustible, others are flammable liquids.[1][3] Therefore, it is prudent to treat this compound as potentially flammable and avoid open flames or sources of ignition.

  • Environmental Hazard: Fluorinated organic compounds can be persistent in the environment.[5][6][7] Proper disposal is critical to prevent environmental contamination.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedure being performed.

Core PPE Requirements
PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles are mandatory to protect against splashes.[3] For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.
Hand Protection Chemically resistant gloves are required. Given the aromatic and halogenated nature of the compound, nitrile or neoprene gloves are recommended for incidental contact.[8] For prolonged handling, consider gloves with greater resistance. Always inspect gloves for tears or punctures before use and dispose of them properly after handling.
Body Protection A flame-resistant lab coat should be worn to protect against splashes and potential fire hazards. Ensure the lab coat is fully buttoned.
Respiratory Protection All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] If there is a risk of exposure exceeding occupational limits, a NIOSH-approved respirator may be necessary.[3]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Handling this compound Assess_Volume Assess Volume and Concentration Start->Assess_Volume Assess_Procedure Assess Procedure (e.g., weighing, transfer, reaction) Assess_Volume->Assess_Procedure Assess_Splash Potential for Splash or Aerosolization? Assess_Procedure->Assess_Splash Respirator Consider Respirator Assess_Procedure->Respirator  Potential for Inhalation Exposure Core_PPE Core PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - Lab Coat Assess_Splash->Core_PPE  Low Risk Face_Shield Add Face Shield Assess_Splash->Face_Shield  High Risk Disposal_Plan Start Start: Waste Generated Segregate Segregate Waste in a Labeled Container Start->Segregate Consult_EHS Consult Institutional EHS Guidelines Segregate->Consult_EHS Incineration High-Temperature Incineration at a Licensed Facility Consult_EHS->Incineration  Preferred Method for Halogenated Organics Landfill Hazardous Waste Landfill Consult_EHS->Landfill  Alternative Method

Caption: Decision tree for the disposal of this compound waste.

References

  • Material Safety Data Sheet - 1-Bromo-2,5-Dichloro-3-Fluorobenzene, 98%. (2005, October 3). Cole-Parmer. [https://www.coleparmer.com/msds/1-Bromo-2,5-Dichloro-3-Fluorobenzene, 98%25.htm]([Link], 98%25.htm)

  • Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services. [Link]

  • 5 - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • 1-Bromo-3,5-difluorobenzene. PubChem. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency. [Link]

  • General Atomics Electromagnetic Systems Group. (2023, October 9). General Atomics. [Link]

  • Provisional Peer-Reviewed Toxicity Values for Bromo-3-fluorobenzene, 1-. (2017, December 20). U.S. Environmental Protection Agency. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). U.S. Environmental Protection Agency. [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • Fluorine-free materials to trap and destroy PFAS. MIT. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.